Diethylene glycol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHSVFCYNBDYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3, Array | |
| Record name | DIETHYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
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| Record name | DIETHYLENE GLYCOL | |
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| Record name | diethylene glycol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diethylene_glycol | |
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Related CAS |
31290-76-3 | |
| Record name | Ethanol, 2,2′-oxybis-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8020462 | |
| Record name | Diethylene glycol | |
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Molecular Weight |
106.12 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |
| Record name | DIETHYLENE GLYCOL | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C | |
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Flash Point |
290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible | |
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Density |
1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12 | |
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Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7 | |
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Impurities |
Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL | |
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Color/Form |
Colorless syrupy liquid | |
CAS No. |
111-46-6, 25322-68-3 | |
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| Record name | DIETHYLENE GLYCOL | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
14 °F (NTP, 1992), -10.4 °C, -6.5 °C | |
| Record name | DIETHYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8537 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLENE GLYCOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Methodologies for Diethylene Glycol Production and Synthesis Innovation
Industrial Synthesis Pathways of Diethylene Glycol
The primary industrial route for DEG synthesis involves the hydration of ethylene (B1197577) oxide. epchems.com
Ethylene Oxide Hydrolysis Process and Co-production with Monoethylene Glycol and Triethylene Glycol
The production of this compound begins with the oxidation of ethylene at high temperatures, typically utilizing a silver oxide catalyst, to form ethylene oxide. chemtoll.co.zaazinsupplydynamic.comepchems.com Subsequently, ethylene oxide undergoes a hydration process where it reacts with water. epchems.com This reaction yields a mixture of glycols, with monoethylene glycol being the main product, and this compound and triethylene glycol as co-products. chemtoll.co.zaazinsupplydynamic.comepchems.com The hydration reaction can occur under neutral or acidic conditions and at elevated temperatures without a catalyst, or it can be catalyzed by acids or bases. portfolio-pplus.com Using a large excess of water, particularly under acidic or neutral conditions, favors the formation of monoethylene glycol, minimizing the production of higher glycols like DEG and TEG. portfolio-pplus.comresearchgate.netwikipedia.org
The stepwise formation of glycols can be represented as follows: Ethylene Oxide + Water → Monoethylene Glycol (MEG) Ethylene Oxide + MEG → this compound (DEG) Ethylene Oxide + DEG → Triethylene Glycol (TEG) Ethylene Oxide + TEG → Higher Glycols
In commercial processes focused on maximizing MEG yield, a high molar ratio of water to ethylene oxide (typically 20:1 or higher) is used. google.com Under these conditions, the reaction selectivity might be approximately 88.5% for MEG, 10.5% for DEG, and 0.5% for TEG by mole ratio, resulting in a product distribution of roughly 90 wt% MEG, 9.5 wt% DEG, and 0.5 wt% TEG. google.com
An alternative approach involves the reaction of ethylene oxide with carbon dioxide to form ethylene carbonate, followed by hydrolysis of the ethylene carbonate to produce glycols. google.comportaenrere.cat This two-step process, which can be catalyzed, allows for the formation of MEG in an ethylene oxide-free environment, potentially minimizing the co-production of heavier glycols and resulting in higher MEG yields (over 99%). portaenrere.catshell.com
Separation and Purification Techniques for this compound
Following the hydration reaction, a mixture of water and various glycols is obtained. portfolio-pplus.com The excess water is typically removed using multi-stage evaporators. portfolio-pplus.comresearchgate.net The water-free glycol mixture is then separated into its individual components through distillation. portfolio-pplus.comgloballcadataaccess.org This purification process involves vacuum distillation to separate MEG, DEG, and TEG based on their different boiling points. wikipedia.org
Data on typical product distribution from the thermal hydrolysis process:
| Product | Approximate Weight Percentage |
| Monoethylene Glycol | 90% |
| This compound | 9.5% |
| Triethylene Glycol | 0.5% |
Note: This distribution is typical for processes optimized for MEG production with a high water-to-ethylene oxide ratio. google.com
Purification methods for specific glycol ethers, such as this compound monoethyl ether, can involve azeotropic distillation to remove impurities like ethylene glycol. google.com This technique utilizes an azeotrope-forming agent, such as n-heptanol, to facilitate the separation. google.com
Advanced Synthetic Approaches to this compound
Research and development efforts are continuously focused on improving the efficiency, selectivity, and environmental impact of glycol production, including DEG. marketresearchfuture.comgiiresearch.com
Catalytic Synthesis of this compound
While the primary industrial hydration of ethylene oxide can occur without a catalyst, catalytic methods are being explored and utilized, particularly in alternative synthesis routes or for producing specific glycol derivatives. portfolio-pplus.comgoogle.comportaenrere.cat Catalysts can influence reaction rates and product selectivity. researchgate.net
Ionic Liquid-Catalyzed Synthesis of this compound from Ethylene Glycol
Ionic liquids have emerged as a subject of research in catalytic synthesis due to their potential advantages, such as improving catalyst stability and reaction selectivity. researchgate.net A new approach involves the synthesis of this compound using ethylene glycol as the raw material and ionic liquids as catalysts. researchgate.netscientific.net This method utilizes the oligomerization of ethylene glycol. google.com For example, a method for continuously preparing this compound and triethylene glycol on a fixed bed reactor uses ethylene glycol as a raw material and a molecular sieve catalyst to carry out a continuous dehydration reaction. google.com
Innovations in Production Efficiency and Purity for this compound
Technological advancements in manufacturing processes are contributing to improved production efficiency for this compound. coremarketresearch.com Companies are investing in research and development to enhance product offerings and streamline production processes. coremarketresearch.com Innovations aim to increase efficiency while reducing environmental impact. giiresearch.com The expansion in sectors like electronics is driving the need for high-purity grades of DEG. coremarketresearch.com Manufacturers are exploring new applications and formulations to cater to evolving market needs, and focusing on optimizing production processes to reduce costs and improve efficiency. marketresearchintellect.com There is also a growing emphasis on sustainable and eco-friendly solutions, including the exploration of bio-based and renewable chemicals as alternatives to conventional petrochemical derivatives for DEG production. marketresearchfuture.comcoremarketresearch.com
Innovations in purification techniques, such as advanced distillation methods and potentially membrane separation processes, contribute to achieving higher purity levels required for specific applications. google.comacs.org
Molecular Sieve Adsorption and Distillation Coupling Technologies for High-Purity this compound
Achieving high purity in this compound production is critical for its use in demanding applications, such as polyester (B1180765) resin manufacturing. One advanced approach involves the coupling of molecular sieve adsorption and distillation technologies. This integrated method is employed to produce polyester-grade this compound with very high purity levels. delunnm.com
Molecular sieve adsorption is a separation technique that utilizes porous materials (molecular sieves) to selectively adsorb certain molecules based on their size or polarity, thereby removing impurities from a mixture. semanticscholar.orggoogle.com Distillation, a widely used separation process, separates components based on their boiling points. semanticscholar.org However, separating glycols like this compound using traditional distillation can be challenging due to their high boiling points, potentially requiring high-pressure steam or vacuum conditions, which are energy-intensive. semanticscholar.org
By coupling these two technologies, manufacturers can leverage the strengths of each method. Molecular sieves can be used to target and remove specific impurities that are difficult to separate by distillation alone. google.com Subsequently, distillation can be applied to achieve further purification and obtain the desired high concentration of this compound.
Research and industrial application of this coupling technology have demonstrated its effectiveness in producing DEG with exceptional purity. For instance, one product utilizing molecular sieve adsorption and distillation coupling technology boasts a purity of 99.9%, with impurity content controlled below 5 ppm. delunnm.com This level of purity significantly exceeds standard industrial-grade specifications and is essential for applications requiring high-quality DEG, such as in antifreeze formulations for new energy vehicles and as a key raw material for plasticizers and gas dehydrating agents. delunnm.com The resulting high-purity DEG also exhibits excellent stability across a broad temperature range. delunnm.com
Sustainable Production Methodologies for this compound
The chemical industry is increasingly focusing on sustainable practices, leading to a shift towards more environmentally friendly production methodologies for various chemicals, including this compound. marketresearchfuture.com This involves exploring renewable feedstocks and developing processes with reduced environmental impact. marketresearchfuture.com
Shift Towards Bio-Based this compound Sources and Production Methods
A significant trend in the sustainable production of this compound is the move towards utilizing bio-based sources and developing production methods derived from renewable biomass. marketresearchfuture.com Traditionally, DEG is a byproduct of the hydration of ethylene oxide, which is primarily derived from petroleum-based ethylene. semanticscholar.org The push for sustainability is driving the exploration of alternative, non-petroleum pathways. semanticscholar.org
Bio-based feedstocks, such as sugars and other forms of biomass, are being investigated as potential starting materials for glycol production. acs.orgieabioenergy.com While much of the focus on bio-based glycols has been on monoethylene glycol (MEG) due to its large market in PET production, the development of bio-based MEG routes also has implications for DEG. acs.orggoogle.com For example, some bio-based processes that convert plant-based sugars into glycols can produce this compound, sometimes as a byproduct. google.com
Methods for producing bio-based glycols from biomass include processes involving the fermentation of sugars to ethanol (B145695), followed by conversion to ethylene and then ethylene oxide, which is subsequently hydrated to produce glycols, including DEG. acs.org Other emerging routes involve the direct catalytic conversion of sugars or other oxygenates derived from biomass into glycols through processes like pyrolysis and hydrogenation. acs.orggoogle.com These advancements in utilizing renewable resources and developing dedicated bio-based conversion technologies are paving the way for the production of this compound with a lower carbon footprint, aligning with the broader goals of a bio-based economy. marketresearchfuture.comieabioenergy.com
Diethylene Glycol As a Chemical Intermediate in Advanced Materials and Organic Synthesis
Diethylene Glycol in Polymer Chemistry Research this compound plays a significant role in polymer chemistry, notably in the synthesis of polyester (B1180765) and polyurethane resins.echem-eg.comfmplastics.nlpluskim.com
This compound as a Chain Extender or Cross-Linker in Polyurethane Synthesis In the production of polyurethanes, DEG functions as a chain extender or cross-linker, reacting with diisocyanates and other diols to customize the polymer's properties.echem-eg.comontosight.aiThis allows for the tailoring of polyurethanes for various applications.echem-eg.comDEG can be used as a chain extender in the synthesis of polyurethane prepolymers.researchgate.netcsic.esFor example, DEG has been used as a chain extender in the preparation of polyurethane hydrogels based on hexamethylene diisocyanate, polycaprolactone, and polyethylene (B3416737) glycol.researchgate.netThe synthesis of both linear and crosslinked polyurethanes utilizing poly(this compound terephthalate), obtained from the reaction of dimethyl terephthalate (B1205515) and this compound, has also been described.csic.escsic.es
This compound as a Plasticizer Intermediate
DEG is a significant intermediate in the production of plasticizers, compounds added to plastics to increase their flexibility, durability, and workability. echem-eg.comprochembusiness.comwembleycs.co.ukepchems.comatamanchemicals.comchemicaliran.com this compound dibenzoate (DEGDB) is a prominent example of a DEG-based plasticizer. marketresearchintellect.comatamanchemicals.comatamanchemicals.comsdlookchem.com
Enhancement of Plastic Flexibility and Durability via this compound
As a plasticizer intermediate, DEG contributes to enhancing the flexibility and durability of polymers. echem-eg.comprochembusiness.comchemicaliran.commarketresearchintellect.comatamanchemicals.com DEG-based plasticizers work by reducing the glass transition temperature (Tg) of the polymer, which in turn increases the mobility of the polymer chains. echem-eg.comchemicaliran.com This increased chain mobility results in a more flexible material without compromising its mechanical strength. echem-eg.comchemicaliran.com this compound dibenzoate, for instance, is known for improving the flexibility, durability, and processability of materials. marketresearchintellect.comatamanchemicals.com
Utilization in PVC and Other Plastic Formulations
This compound and its derivatives, such as this compound dibenzoate, are widely utilized in the formulation of various plastics, particularly polyvinyl chloride (PVC). echem-eg.comchemicaliran.commarketresearchintellect.comatamanchemicals.comatamanchemicals.comsdlookchem.com In PVC applications like flooring, pipes, and packaging materials, the inclusion of DEG-based plasticizers imparts essential resilience and flexibility. echem-eg.comchemicaliran.com this compound dibenzoate is compatible with PVC resin and is used in PVC granules, film, artificial leather, cable, and pipes, among other applications. atamanchemicals.com It also finds application in other plastic formulations, enhancing the durability and stretchability of films used in packaging, including food packaging. marketresearchintellect.com
This compound in Acrylate (B77674) and Methacrylate (B99206) Resin Synthesis
This compound is a valuable chemical intermediate in the production of acrylate and methacrylate resins. wembleycs.co.ukatamanchemicals.com These resins are widely used in coatings, adhesives, and paints. wembleycs.co.ukatamanchemicals.comsdlookchem.com this compound diacrylate (DEGDA) and this compound dimethacrylate (DEGDMA) are examples of monomers derived from DEG that are used in the synthesis of these resins. thegoodscentscompany.comgoogle.comarkema.com These monomers can act as reactive diluents and crosslinking agents in radiation curing systems, as well as modifiers for plastics and rubber.
Polymeric Derivatives of this compound in Advanced Materials Research
Polymeric derivatives of this compound are actively explored in advanced materials research due to their tunable properties. These derivatives leverage the presence of the ethylene (B1197577) glycol units to impart specific characteristics to the resulting polymers.
Hydrogels Based on this compound Diacrylate
This compound diacrylate (DEGDA) is employed as a crosslinking agent in the synthesis of hydrogels. nih.govnih.govresearchgate.netpolysciences.com Hydrogels are crosslinked polymeric networks capable of absorbing and retaining large amounts of water while maintaining their structural integrity. nih.gov The use of DEGDA in hydrogel synthesis allows for the creation of hydrophilic crosslinked materials. polysciences.com Research has explored the preparation of hydrogels based on polymers like poly(N-vinylcaprolactam) using DEGDA as a crosslinker via techniques such as photopolymerization. nih.govnih.govresearchgate.net Studies have shown that increasing the concentration of the DEGDA crosslinker in these hydrogels can lead to a decrease in their glass transition temperature. nih.govnih.govresearchgate.net
Poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s as Phase Change Materials
Poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s (PC14EnVEs) are a class of comb-like polymers synthesized using this compound-containing monomers, which have been investigated as polymeric phase change materials (PCMs). acs.orgresearchgate.netmdpi.comdntb.gov.uanih.gov These materials are designed to store and release thermal energy during phase transitions (melting and crystallization). researchgate.netmdpi.com The introduction of ethylene glycol segments in the structure of these polymers is conducive to the crystallization of the alkyl side chains, which is essential for their function as PCMs. researchgate.netmdpi.com Research has focused on synthesizing series of these polymers with varying molecular weights through techniques like living cationic polymerization and characterizing their thermal properties, including melting temperature, crystallization temperature, and enthalpy changes, using techniques such as differential scanning calorimetry (DSC). researchgate.netmdpi.comdntb.gov.uanih.gov For instance, studies on PC14E₂VE have reported specific onset temperatures for melting and crystallization, as well as enthalpy changes, indicating their potential for heat storage applications. researchgate.net
Biobased Poly(hexamethylene-co-diethylene glycol furandicarboxylate) Copolyesters
While the search results did not provide specific details on "Biobased Poly(hexamethylene-co-diethylene glycol furandicarboxylate) Copolyesters," the broader applications of DEG in polyester resins and as a building block for polymers are well-documented. DEG is used in the manufacture of saturated and unsaturated polyester resins. wikipedia.orgatamankimya.comequilex.comatamanchemicals.comechem-eg.comhydrite.comepchems.compttgcgroup.comlaboratoriumdiscounter.nlmekongchem.comthechemicalsupply.com These resins are utilized in fiberglass-reinforced plastics and composites. epchems.com The use of furan-2,5-dicarboxylic acid (FDCA), a potential biobased monomer, as a substitute for terephthalic acid in polyesters suggests the possibility of developing biobased copolyesters incorporating DEG. wikipedia.orgwikidata.orgnih.gov
This compound in Organic Synthesis as a Building Block
This compound serves as a key building block in organic synthesis, particularly in the creation of heterocyclic compounds. samchemprasandha.comwikipedia.orgatamankimya.comequilex.comatamanchemicals.comatamanchemicals.comhydrite.compttgcgroup.comlaboratoriumdiscounter.nlmekongchem.comrightpathind.comatamanchemicals.com
Precursor to Morpholine (B109124) and 1,4-Dioxane (B91453)
This compound is a precursor in the synthesis of morpholine and 1,4-dioxane. samchemprasandha.comwikipedia.orgatamankimya.comequilex.comatamanchemicals.comatamanchemicals.comhydrite.compttgcgroup.comlaboratoriumdiscounter.nlmekongchem.comrightpathind.comatamanchemicals.com 1,4-Dioxane can be produced from this compound through intramolecular cyclization, often catalyzed by acid. itrcweb.orggoogle.com Zeolites such as ZSM-5 and zeolite beta have been shown to be effective catalysts for this conversion, offering high selectivity for 1,4-dioxane production. google.com
Catalytic Dehydrogenation of this compound to Para-Dioxanone
Para-dioxanone (1,4-dioxan-2-one) is the lactone of 2-(2-hydroxyethoxy)acetic acid. wikipedia.org The common synthetic route for p-dioxanone involves the continuous gas-phase dehydrogenation of this compound. wikipedia.org This reaction is typically carried out using a copper or copper chromite catalyst at a temperature of 280 °C, achieving yields of up to 86%. wikipedia.org Removing excess this compound is critical for the stability of the p-dioxanone monomer. wikipedia.org Further purification steps like recrystallization, vacuum distillation, or melt crystallization can yield purities exceeding 99.5%. wikipedia.org
This compound as a Solvent and Coupling Agent in Industrial Processes
This compound is widely utilized in various industrial processes due to its properties as a solvent and coupling agent. samchemprasandha.comwikipedia.orgatamankimya.comequilex.comatamanchemicals.comechem-eg.comhydrite.comimarcgroup.comlaboratoriumdiscounter.nlmekongchem.comthechemicalsupply.comrightpathind.com Its ability to dissolve a broad range of substances and its hygroscopic nature make it valuable in diverse applications. wikipedia.orgatamankimya.comatamanchemicals.comhydrite.comlaboratoriumdiscounter.nlmekongchem.commeglobal.biz
Solvent Applications for Resins, Dyes, and Organic Compounds
This compound is an effective solvent for numerous substances, including nitrocellulose, resins, dyes, oils, and other organic compounds. samchemprasandha.comwikipedia.orgatamankimya.comequilex.comatamanchemicals.comatamanchemicals.comhydrite.comlaboratoriumdiscounter.nlmekongchem.comthechemicalsupply.comrightpathind.com This solvency power is leveraged in applications such as textile dyeing and printing, where it acts as a valuable assistant. atamankimya.comatamanchemicals.comthechemicalsupply.com It is also used as a solvent in printing inks, steam-set inks, and non-grain wood stains. atamanchemicals.com
Here is a table summarizing some solvent applications of this compound:
| Application Area | Specific Uses |
| Resins | Nitrocellulose, unsaturated polyester resins, polyurethanes, plasticizers wikipedia.orgatamankimya.comequilex.comatamanchemicals.comechem-eg.comhydrite.comepchems.compttgcgroup.comlaboratoriumdiscounter.nlmekongchem.comthechemicalsupply.com |
| Dyes | Textile dyeing and printing atamankimya.comatamanchemicals.comthechemicalsupply.com |
| Organic Compounds | Oils, various organic substances samchemprasandha.comwikipedia.orgatamankimya.comequilex.comatamanchemicals.comatamanchemicals.comhydrite.comlaboratoriumdiscounter.nlmekongchem.comthechemicalsupply.comrightpathind.com |
| Inks | Printing inks, steam-set inks atamankimya.comatamanchemicals.comthechemicalsupply.com |
| Coatings and Paints | Industrial coatings, waterborne coatings (as co-solvent) atamanchemicals.com |
| Industrial Cleaners | Degreasers, solvent cleaners, metalworking fluids (as solvent and coupling agent) riverlandtrading.com |
| Pharmaceutical Formulations | Solvent in drug formulations echem-eg.com |
Solvent Coupling Agent Functions of this compound
This compound functions as a coupling agent, enhancing the compatibility and stability of different components in multi-component formulations. atamanchemicals.comimarcgroup.comthechemicalsupply.comatamanchemicals.com This property is particularly useful in applications where immiscible or partially miscible substances need to be combined homogeneously. For instance, in water-based industrial formulations and household cleaning products, DEG acts as a coupling agent to improve the stability and performance of the mixture. atamanchemicals.com It is also used as a coupling agent in textile processing and industrial cleaning formulations. atamanchemicals.comthechemicalsupply.comriverlandtrading.com
Other Specialized Industrial Applications of this compound
Beyond its role in polymer production and as a solvent, this compound finds application in several specialized industrial processes, leveraging its unique physical and chemical properties.
Gas Dehydration Processes Utilizing this compound
This compound is employed in liquid desiccant systems for the removal of water vapor from natural gas streams. This process, known as glycol dehydration, is crucial for preventing issues such as hydrate (B1144303) formation, corrosion, and condensation in pipelines and equipment wikipedia.orgprocesssensing.com. DEG's hygroscopic nature allows it to efficiently absorb water from the natural gas amipetro.comprocesssensing.comatamanchemicals.com. While triethylene glycol (TEG) is more commonly used in modern gas dehydration plants due to its lower vapor pressure and higher thermal stability, DEG is also effective, particularly in certain operating conditions wikipedia.orgvaisala.com. The process typically involves contacting wet natural gas with lean DEG in an absorption tower, where water is transferred from the gas to the glycol processsensing.com. The rich glycol is then regenerated by heating to remove the absorbed water, allowing the lean glycol to be recirculated processsensing.comtheijes.com.
Lubricant and Industrial Fluid Formulations with this compound
This compound is a component in various lubricant and industrial fluid formulations. Its properties contribute to the performance of these fluids in different applications. DEG is used in brake fluids, where its low viscosity at low temperatures, high boiling point, and low solidification point are advantageous thirdcoastchemicals.com. It is also used as a lubricating and finishing agent for textiles atamanchemicals.com. Furthermore, DEG can be found in glass-grinding aids and as a component in fiber finishes, enhancing their properties meglobal.bizepchems.com.
Textile Processing: Dyeing, Printing, and Softening Agents
In the textile industry, this compound serves multiple functions in processing applications. It is used as a conditioning agent for fibers such as wool, rayon, and cotton, contributing to their softness and ease of handling atamanchemicals.compeliswan.com. DEG's ability to dissolve dyes and printing inks makes it a valuable assistant in dyeing and printing processes, ensuring even distribution of colors atamanchemicals.compeliswan.commtcchemical.com. It can also function as an auxiliary agent in dyeing to improve dye penetration and colorfastness peliswan.com. Additionally, DEG's hygroscopic nature makes it an effective softening agent for textiles atamanchemicals.com.
Adhesives and Sealants Incorporating this compound
This compound is incorporated into the formulations of adhesives and sealants. It acts as a solvent in the production of adhesives, contributing to their stability and performance thirdcoastchemicals.com. DEG's hygroscopic properties also make it useful as a plasticizer for glues and adhesives, helping to prevent drying out and improving flexibility meglobal.bizepchems.com. Derivatives of this compound, such as this compound dibenzoate, are also used as plasticizers in adhesives and sealants, enhancing properties like tack, flexibility, and open time adakem.comriverlandtrading.com.
Cement Grinding Aids
This compound is utilized as a grinding aid in the production of Portland cement. Grinding aids are processing additives introduced in small dosages to the mill during clinker grinding google.com. DEG, as a glycol-based grinding aid, has been shown to improve grinding efficiency and mill productivity euclidchemical.comholderchem.net. It can help reduce energy consumption and improve the particle size distribution of the ground cement, potentially leading to more thorough hydration and improved mechanical strengths euclidchemical.comholderchem.net. Studies have investigated the effects of glycol-based grinding aids like DEG on cement compressive strengths scirp.org.
Printing Ink Formulations
This compound (DEG) is a key component in various printing ink formulations, where its properties contribute significantly to ink performance and print quality. It is utilized as a solvent, humectant, and viscosity modifier in different ink types, including those used in digital inkjet printing and traditional printing processes. alphachem.bizpenpet.comwikipedia.orgulprospector.comulprospector.commekongchem.comqatransport.commade-in-china.com
As a solvent, DEG is effective at dissolving a wide range of organic and inorganic compounds, including dyes and resins commonly used in inks. alphachem.bizpenpet.comwikipedia.orgmekongchem.comqatransport.commade-in-china.com This solvency power helps in creating stable ink solutions and ensuring uniform dispersion of colorants. alphachem.bizsaiper.com
DEG's hygroscopic nature makes it an effective humectant, capable of absorbing and retaining moisture from the atmosphere. alphachem.bizpenpet.comwikipedia.orgqatransport.commade-in-china.commeglobal.biz This property is particularly valuable in printing inks as it helps to prevent the ink from drying out too quickly on the printing equipment, such as inkjet nozzles, thus preventing clogging and ensuring consistent ink flow. saiper.comsci-hub.seresearchgate.netsigmaaldrich.comacs.orgatamankimya.com
This compound is also mentioned as a coupling solvent in printing inks and water-based coatings. ulprospector.com Its derivatives, such as this compound diethyl ether and this compound ethyl methyl ether, are also employed in ink formulations, offering properties like high solvency, low odor, and the ability to prevent inkjet clogging. saiper.comatamankimya.comatamankimya.com These ethers can enhance color print quality, durability, and cartridge reliability. saiper.com
Environmental Fate and Degradation Pathways of Diethylene Glycol
Atmospheric Degradation of Diethylene Glycol
When released into the atmosphere, this compound can undergo degradation through photochemical reactions and can also be removed by physical processes.
Photochemical Oxidation by Hydroxyl Radicals
Vapor-phase this compound is primarily degraded in the atmosphere through the reaction with photochemically produced hydroxyl radicals (•OH). mst.dk Hydroxyl radicals are highly reactive species that play a significant role in the self-cleaning capacity of the troposphere, reacting with many pollutants and initiating their removal. wikipedia.orgiiab.me The estimated half-life for the reaction of vapor-phase this compound with hydroxyl radicals in the atmosphere is approximately 13 hours. mst.dk
Physical Removal Mechanisms from Air
Particulate-phase this compound can be physically removed from the air through wet deposition, such as rain or snow. mst.dk
Aquatic Environmental Fate of this compound
In aquatic environments, biodegradation is a significant process affecting the fate of this compound. Other processes like adsorption to solids and volatilization are generally not considered important.
Biodegradation as the Predominant Degradation Pathway in Water
Biodegradation is expected to be an important fate process for this compound in water. mst.dk this compound is considered readily biodegradable. meglobal.bizeuropa.eu Studies indicate that it can be significantly degraded by common soil or water microorganisms. canada.ca For instance, this compound at a concentration of 3 g/L was shown to biodegrade within 28 days in one study. researchgate.net While some tests suggest it may not meet the criteria for "ready biodegradable" substances under specific conditions, it has shown good degradation in wastewater treatment plant simulation tests. nih.gov Aerobic microbial biodegradation is the most important environmental fate process for glycols in surface waters. ccme.ca The natural biodegradation of glycols, including DEG, can exert a high oxygen demand on aquatic ecosystems, potentially leading to a depletion of dissolved oxygen. meglobal.bizccme.ca
Adsorption Behavior to Suspended Solids and Sediments
This compound is not expected to adsorb significantly to suspended solids and sediment. mst.dk This is supported by its high water solubility and low octanol-water partition coefficient. mst.dk
Volatilization from Water to Atmosphere
Volatilization from water to the atmosphere is not expected to be a significant fate process for this compound. mst.dk This is due to its physical properties, such as its low vapor pressure and high water solubility. mst.dkatamanchemicals.comtaylorfrancis.comatamanchemicals.com
Summary of Environmental Fate Properties:
| Environmental Compartment | Predominant Fate Process(es) | Estimated Half-Life (where available) |
| Atmosphere (Vapor-phase) | Photochemical oxidation by hydroxyl radicals | ~13 hours mst.dk |
| Atmosphere (Particulate) | Wet deposition | Not specified |
| Water | Biodegradation | Varies, readily biodegradable meglobal.bizeuropa.eu |
| Water | Adsorption to suspended solids and sediments | Not significant mst.dk |
| Water | Volatilization to atmosphere | Not significant mst.dk |
Detailed Research Findings (Examples):
Research indicates that the rate of biodegradation of this compound can be influenced by various factors and test conditions. While some studies classify it as readily biodegradable, others highlight that it may not meet this classification under all testing protocols, emphasizing the importance of using different test methods to obtain comprehensive biodegradability data. europa.eunih.gov The potential for oxygen depletion in aquatic environments due to DEG biodegradation is also a noted environmental concern. meglobal.bizccme.ca
Soil Environmental Fate of this compound
The behavior of this compound in soil is influenced by several processes, including biodegradation, mobility, leaching, and volatilization.
Biodegradation in Soil Environments
Biodegradation is a significant removal mechanism for this compound in soil. Naturally occurring microorganisms are capable of degrading DEG. Studies have shown that this compound can be mineralized to carbon dioxide in soil microcosms across a range of temperatures, from -2°C to 25°C. nih.gov No lag period was observed in some studies, indicating that biological transformation can begin immediately upon addition to the soil. nih.gov
Research on the biodegradation of aircraft deicing fluids, which often contain this compound, in soil at low temperatures has provided valuable data. In soil microcosms incubated at 8°C, average degradation rates for glycols, including DEG, were in the range of 19.7 to 27.0 mg/kg soil per day. nih.gov At 25°C, these rates increased significantly, ranging from 66.3 to 93.3 mg/kg soil per day. nih.gov Even at -2°C, biodegradation rates were observed, although at a reduced pace of 2.3 to 4.5 mg/kg soil per day. nih.gov These findings suggest that biodegradation plays a major role in removing residual glycols from contaminated soils. nih.gov
The effectiveness of biodegradation can depend on factors such as the quantity and quality of microorganisms present and the test method used. srce.hrnih.gov While this compound did not meet the criteria for ready biodegradability in all standard tests, it demonstrated complete degradation in wastewater treatment plant simulation tests. srce.hrnih.gov Higher concentrations of tested substances could potentially reduce the efficiency of microorganisms due to toxicity, but concentrations used in some studies were low enough to avoid such inhibitory effects. srce.hr
The presence of vegetation can also enhance the biodegradation of glycols in soil, likely due to increased microbial activity in the rhizosphere. dtic.mil
Mobility and Leaching Potential in Soil
This compound is expected to have very high mobility in soil. mst.dkusda.gov This high mobility is attributed to its low octanol/water partition coefficient (Kow) and high water solubility. mst.dkccme.ca Based on an estimated Koc value of 1, this compound is not expected to adsorb significantly to sediment or soil particulates. cdc.gov This low adsorption potential means that DEG can readily move through soil. inchem.org
Studies have shown that this compound can percolate rapidly through soil columns with little to no adsorption. cdc.gov As a result, there is a potential for this compound to leach into groundwater, particularly in moist soil conditions. usda.govcdc.gov Field studies with a 10% ethylene (B1197577) glycol solution (a related compound with similar properties) in silt sand showed movement at an average rate of 0.6 m/d. ccme.ca
Volatilization from Moist and Dry Soil Surfaces
Volatilization of this compound from moist or dry soil surfaces is not expected to be a significant environmental fate process. mst.dk This is supported by its low vapor pressure and relatively low Henry's law constant. ccme.ca The estimated Henry's Law constant indicates that volatilization from moist soil surfaces may not occur or would be extremely slow. taylorfrancis.comatamanchemicals.com While some sources suggest it may volatilize from dry surfaces based on its vapor pressure, this is generally not considered a primary removal pathway compared to biodegradation and leaching. atamanchemicals.comnih.govnih.gov
Advanced Remediation Technologies for this compound in Wastewater
Conventional biological treatment methods in wastewater treatment plants may not be sufficient to effectively treat wastewater containing this compound, particularly at high concentrations. etasr.cometasr.comresearchgate.net Advanced oxidation processes (AOPs) offer promising alternatives for the removal and degradation of DEG in wastewater. mdpi.compreprints.org
Photo Air Oxidation Utilizing UV Light and Air
Photo air oxidation is a technique that combines the use of ultraviolet (UV) light and air (specifically oxygen) to degrade this compound in wastewater. etasr.cometasr.comresearchgate.netresearchgate.net This process involves exposing DEG-contaminated wastewater to UV light in the presence of oxygen. etasr.cometasr.com UV light initiates chemical processes that generate highly reactive species, such as hydroxyl radicals (•OH). etasr.cometasr.comresearchgate.net These hydroxyl radicals can react with this compound molecules, breaking them down into smaller, less harmful compounds. etasr.cometasr.com Oxygen in the wastewater acts as an additional oxidant, assisting and improving the degradation process. etasr.cometasr.comresearchgate.net
Low-pressure mercury lamps emitting at around 254 nm are commonly used as the UV light source to initiate the generation of hydroxyl radicals. etasr.cometasr.comresearchgate.net Research has investigated the effects of parameters such as airflow rate, UV light intensity, oxygen partial pressure, and initial DEG concentration on the efficiency of photo-oxidation. etasr.cometasr.comresearchgate.net Studies have shown that higher initial DEG concentrations can result in a faster rate of oxidation. etasr.com For instance, in one study, approximately 50% of a 400 ppm DEG solution was oxidized in 30 minutes, while a 1200 ppm concentration took 60 minutes for similar degradation under specific conditions. etasr.com Increasing the airflow rate has also been shown to increase the DEG oxidation rate, likely due to the increased availability of oxygen. etasr.com
Photo air oxidation is considered a non-invasive approach that does not necessarily require sophisticated machinery or the inclusion of chemicals. etasr.com UV lights can be installed in wastewater treatment plants for continuous treatment. etasr.com Depending on the initial concentration and reaction conditions, DEG degradation can occur relatively quickly, within minutes to hours. etasr.com
Ultraviolet Light-Catalyzed Oxidation with Hydrogen Peroxide
Ultraviolet light-catalyzed oxidation with hydrogen peroxide (UV/H₂O₂) is another effective advanced oxidation process for the destruction of organic compounds like this compound in wastewater. cdc.govmdpi.compreprints.orgresearchgate.net In this method, UV irradiation (typically 200–250 nm from a mercury lamp) is used to catalyze the decomposition of hydrogen peroxide (H₂O₂). cdc.gov This photochemical decomposition produces hydroxyl radicals (•OH), which are powerful oxidants capable of stepwise oxidizing most organic compounds, potentially leading to complete mineralization (e.g., to carbon dioxide and water). cdc.gov
The UV/hydrogen peroxide system is considered a promising method for achieving complete (>99%) destruction of ethylene glycol (a related glycol) in wastewater. cdc.gov Studies have investigated the kinetics and efficiency of glycol degradation using UV-activated hydrogen peroxide. mdpi.compreprints.orgresearchgate.net An optimal molar ratio of glycol to hydrogen peroxide can lead to high degradation rates. mdpi.compreprints.org For example, ethylene glycol was completely oxidized using UV-C activated hydrogen peroxide at an optimum EG:H₂O₂ molar ratio of 1:10–1:15, achieving a high rate of up to 56 mg L⁻¹ h⁻¹. mdpi.compreprints.org
The presence of oxygen can enhance the mineralization rate in the UV/H₂O₂ system, leading to a synergistic effect, especially at lower glycol to hydrogen peroxide ratios. mdpi.compreprints.org Air purging the reaction mixture can increase the mineralization rate. mdpi.compreprints.org The oxidation of glycols in this system typically occurs in a stepwise manner, forming various intermediate products such as glycol aldehyde, oxalic acid, and formic acid before complete mineralization. preprints.orgresearchgate.net
Data Table: Soil Biodegradation Rates of Glycols
| Temperature (°C) | Average Degradation Rate (mg/kg soil/day) | Source |
| -2 | 2.3 - 4.5 | nih.gov |
| 8 | 19.7 - 27.0 | nih.gov |
| 25 | 66.3 - 93.3 | nih.gov |
Data Table: Photo-oxidation of this compound in Wastewater
| Initial DEG Concentration (ppm) | Airflow Rate (L/min) | UV Light Power (W) | Time for ~50% Oxidation (minutes) | Source |
| 400 | 4 | 4 | 30 | etasr.com |
| 1200 | 4 | 4 | 60 | etasr.com |
Supercritical Water Oxidation
Supercritical Water Oxidation (SCWO) is presented as a promising method for the complete destruction of organic compounds, including glycols, in wastewater. This process involves subjecting wastewater to temperatures and pressures above the critical point of water (374 °C and 22.1 MPa or 221 bar). Under these conditions, water behaves as a non-polar solvent, and organic substances and dissolved oxygen become highly miscible, leading to rapid and efficient oxidation. dss.go.th The reaction products are primarily carbon dioxide, water, and nitrogen, with heteroatoms mineralized to their corresponding acids or salts. dss.go.thresearchgate.net
Research has explored the application of SCWO for treating industrial wastes containing glycols. For instance, a pilot plant in Russia demonstrated the elimination of a mixture including this compound dinitrate from wastewater with high efficiency using SCWO. researchgate.netacs.org In these experiments, acetone (B3395972) was utilized as a fuel, and air or hydrogen peroxide served as the oxidant. researchgate.netacs.org Operating the plant with wastewater flow rates up to 28.5 L/h and using air as the oxidant resulted in complete oxidation of the nitroethers at temperatures exceeding 580 °C. acs.org Even at a lower temperature of 414 °C, a destruction efficiency of 97% was achieved. acs.org The oxidation of acetone, which provided the necessary heat, typically commenced at reactor temperatures above 400 °C, subsequently increasing the temperature to between 550 °C and 700 °C depending on the acetone concentration. acs.org An optimal acetone concentration of approximately 6% was found to provide a reactor temperature of around 650 °C without external heating, leading to high destruction efficiency. acs.org
SCWO is characterized by high destruction efficiencies for a wide range of hazardous organic wastes with relatively short residence times, often less than a minute. dss.go.thresearchgate.net For ethylene glycol, a related compound, SCWO has shown elimination efficiencies of up to 99.9% at 630 °C with residence times under 50 seconds. dss.go.th The process is exothermic, and the excess heat generated can potentially be used for process heating or cogeneration of electricity, making it an attractive technology for treating oxidizable components in waste streams. dss.go.th However, challenges such as corrosion, salt deposition, plugging, high energy consumption, and operating costs have been noted as factors restricting the widespread commercialization of SCWO. researchgate.net
Encapsulated Biooxidation Methods for Soil Contamination
Encapsulated biooxidation methods represent a novel approach for the remediation of soils contaminated with glycols, including this compound. cdc.govnih.govgovinfo.gov This technique involves the insertion of encapsulated oxidizing agents into the subsurface soil, typically through a method like hydraulic fracturing. cdc.govnih.govgovinfo.gov
One proposed method utilizes sodium percarbonate encapsulated in polyvinylidene chloride. cdc.govnih.govgovinfo.gov Sodium percarbonate slowly releases oxygen, which in turn enhances the population and activity of indigenous glycol-degrading microorganisms in the soil. cdc.govnih.govgovinfo.gov This increase in microbial activity leads to enhanced aerobic biodegradation of the glycols in the subsurface environment. cdc.govnih.govgovinfo.gov This method is expected to facilitate the remediation of soils contaminated with various glycols through this enhanced aerobic biodegradation process. cdc.govnih.govgovinfo.gov
Toxicological Research on Diethylene Glycol: Mechanistic Studies in Animal Models
Metabolic Pathways of Diethylene Glycol in Animal Systems
The toxicity of DEG is not attributed to the parent compound itself, but rather to its metabolites formed through enzymatic processes in the body. Studies in animal models, particularly rats, have been instrumental in mapping these metabolic transformations. researchgate.netoup.com
Role of Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH)
The initial steps in the metabolism of DEG in animal systems involve the enzymes alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). researchgate.netwikipedia.orgnih.govresearchgate.netcalpoison.org Following ingestion, DEG is primarily metabolized in the liver. wikipedia.orgcalpoison.org ADH catalyzes the oxidation of DEG to 2-hydroxyethoxyacetaldehyde. wikipedia.orgcalpoison.orgnih.gov Subsequently, aldehyde dehydrogenase (ALDH) further oxidizes 2-hydroxyethoxyacetaldehyde to 2-hydroxyethoxyacetic acid (2-HEAA). wikipedia.orgresearchgate.netcalpoison.org Experimental models in rats have shown that approximately 50-70% of DEG is oxidized by ADH to 2-hydroxyethoxy acetaldehyde, which is then converted to 2-HEAA by ALDH. researchgate.netresearchgate.net Inhibition of ADH activity in rats treated with DEG, using substances like ethanol (B145695) or fomepizole, has been shown to decrease metabolic acidosis and the excretion of 2-HEAA, suggesting the critical role of ADH in the initial metabolic step. oup.comresearchgate.netoup.com
Formation of Primary Metabolites: 2-Hydroxyethoxyacetic Acid (2-HEAA)
2-Hydroxyethoxyacetic acid (2-HEAA) is identified as a primary metabolite of DEG in animal models. researchgate.netoup.comresearchgate.netnih.gov Following the oxidation of 2-hydroxyethoxyacetaldehyde by ALDH, 2-HEAA is formed. wikipedia.orgresearchgate.netcalpoison.org Studies in rats have indicated that 2-HEAA is a major metabolite found in blood and urine after DEG administration. oup.comresearchgate.netnih.govoup.com At toxic doses of DEG in rats, 2-HEAA has been observed as the primary metabolite in the blood, reaching concentrations of approximately 4 mmol/l. oup.comscilit.comresearchgate.net 2-HEAA is largely excreted renally. researchgate.netresearchgate.net Accumulation of 2-HEAA in blood has been shown to correlate with increased anion gap and decreased blood bicarbonate, suggesting its role in the metabolic acidosis observed in DEG poisoning in animals. nih.govoup.comscilit.comresearchgate.net
Formation and Accumulation of Diglycolic Acid (DGA)
Diglycolic acid (DGA), also known as oxybisacetic acid, is another significant metabolite formed during the metabolism of DEG. researchgate.netresearchgate.netoup.com While 2-HEAA is the primary metabolite in blood and urine, DGA is formed through further oxidation, although the specific pathways for this conversion have not been fully elucidated. oup.comoup.comoup.com Research in rats treated with toxic doses of DEG has revealed the presence of DGA in urine, albeit at lower concentrations compared to 2-HEAA. oup.comresearchgate.netoup.com Crucially, studies have demonstrated that unlike the parent compound or other metabolites, DGA accumulates significantly in the kidney tissue of animals exposed to toxic doses of DEG. nih.govnih.govoup.comscilit.comresearchgate.netoup.comresearchgate.net In studies with Wistar rats administered high doses of DEG, renal concentrations of DGA were found to be similar to those of 2-HEAA (around 4 mmol/l), while blood concentrations of DGA were considerably lower (around 0.04 mmol/l), indicating a substantial concentrative uptake of DGA by kidney tissue, estimated to be about 100-fold. oup.comscilit.comresearchgate.netoup.com This accumulation of DGA in the kidney has been strongly correlated with the degree of kidney damage observed in animal models. nih.govoup.comscilit.comresearchgate.net
Mechanisms of Organ Damage in Animal Models
The primary target organ for DEG toxicity in animal models is the kidney, although liver and neurological effects have also been observed. nih.govnih.gov The mechanisms of organ damage are closely linked to the formation and accumulation of DEG metabolites.
Nephrotoxicity Mechanisms in Rodent Models
Nephrotoxicity is a hallmark of DEG poisoning in rodent models, characterized by acute kidney injury (AKI) and proximal tubule cell necrosis. nih.govnih.govnih.gov
Extensive research in animal models points to diglycolic acid (DGA) as the primary metabolite responsible for the observed nephrotoxicity. researchgate.netnih.govnih.govoup.comresearchgate.net Studies have consistently shown a strong correlation between the accumulation of DGA in kidney tissue and the development of kidney injury in rats treated with toxic doses of DEG. nih.govoup.comscilit.comresearchgate.netnih.gov In contrast, the parent compound DEG and the metabolite 2-HEAA have not been found to cause significant necrotic cell death in cultured human proximal tubule cells at concentrations comparable to those observed in vivo, while DGA did produce dose-dependent necrosis in these cells. oup.com
Further supporting the role of DGA, direct administration of DGA to animals has been shown to mimic the kidney toxicity observed with DEG administration. researchgate.netresearchgate.net Studies in rats have demonstrated that only animals exhibiting marked DGA accumulation in the kidney developed AKI, while those without DGA accumulation showed no kidney injury. nih.govnih.gov This indicates that DGA accumulation is necessary for AKI to occur in these models. nih.gov
The mechanism of DGA accumulation in renal cells appears to involve transporter-mediated uptake. Research suggests that DGA is taken into renal cells via sodium-dependent dicarboxylate transporters (NaDCs), specifically NaDC-1 and NaDC-3. oup.comresearchgate.netnih.gov Studies using human proximal tubule cells have shown that inhibiting or knocking down NaDC-1 reduces DGA uptake and toxicity. nih.gov Variability in sensitivity to DEG/DGA toxicity and tissue DGA retention in rats has been linked to differential expression of NaDC-1 in their kidneys, with higher expression observed in animals that developed AKI and showed DGA accumulation. nih.gov
The accumulation of DGA in proximal tubule cells is thought to lead to cellular dysfunction and necrosis, although the precise intracellular targets and mechanisms of toxicity are still under investigation. nih.govoup.com Unlike ethylene (B1197577) glycol toxicity, which leads to the formation of calcium oxalate (B1200264) crystals in the kidneys, DEG poisoning does not typically result in oxalate crystal deposition in animal kidneys, further distinguishing the nephrotoxic mechanism of DGA from that of oxalate. oup.comwikipedia.orgoup.com
Table: Metabolite Concentrations in Rat Kidney Tissue 48 Hours After DEG Administration
| Metabolite | Concentration (mmol/l) (High Dose DEG) |
| 2-Hydroxyethoxyacetic Acid (2-HEAA) | ~4 oup.comscilit.comresearchgate.net |
| Diglycolic Acid (DGA) | ~4 oup.comscilit.comresearchgate.net |
Note: Data is approximate and based on studies in Wistar rats administered high doses of DEG.
Table: Correlation between Kidney DGA Levels and Renal Injury in Rats
| DEG Dose (g/kg) | Kidney DGA Concentration | Renal Injury (e.g., increased BUN, creatinine (B1669602), necrosis) |
| 0 | Undetectable nih.govosti.gov | No nih.gov |
| 2 | Undetectable nih.govosti.gov | No nih.gov |
| 5 | Undetectable nih.govosti.gov | No nih.gov |
| 10 | Markedly Elevated nih.govosti.gov | Yes nih.gov |
Note: Data based on studies in Wistar and Fischer-344 rats.
Induction of Proximal Tubular Necrosis by Diglycolic Acid in vitro
In vitro studies using human proximal tubule (HPT) cells have demonstrated that diglycolic acid (DGA), a metabolite of DEG, is directly responsible for inducing necrotic cell death. nih.govoup.com Neither DEG itself nor its other primary metabolite, 2-hydroxyethoxyacetic acid (2-HEAA), caused necrotic cell death in these in vitro models at tested concentrations. oup.comresearchgate.net DGA is structurally similar to intermediates of the citric acid cycle and is taken up by specific transporters in kidney cells. nih.govoup.com Inhibition of the sodium dicarboxylate transporter-1 in HPT cells significantly reduced cell death induced by DGA, suggesting a transporter-mediated uptake mechanism leading to toxic accumulation and cellular dysfunction. nih.govoup.comtandfonline.com DGA accumulation in human proximal tubule cells occurs through transport by sodium-dependent dicarboxylate transporters NaDC-1 and NaDC-3. researchgate.net Studies indicate that DGA is poorly transported out of cells, and stimulating organic anion transporters (OATs) does not appear to be a viable mechanism for reducing DGA accumulation in these cells. researchgate.net
Diglycolic Acid Accumulation in Kidney Tissue
Accumulation of diglycolic acid (DGA) in kidney tissue is strongly correlated with the severity of kidney damage observed in animal models of DEG toxicity. nih.govresearchgate.net In studies with Wistar and F-344 rats treated with a high dose of 10 g/kg DEG, markedly elevated levels of DGA were detected in kidney tissue, while no DGA was present at lower, non-toxic doses (2 and 5 g/kg). nih.gov This finding asserts the necessary role of DGA accumulation in DEG-induced renal toxicity. nih.gov Renal concentrations of DGA in rats treated with toxic doses of DEG have been reported to be significantly elevated. nih.govresearchgate.netnih.gov For instance, in one study, Wistar rat kidney DGA concentrations were approximately 17 mmol/L, and F-344 concentrations were approximately 10 mmol/L at a dose of 10 g/kg DEG. nih.gov Another study in male Wistar-Han rats treated with 4-6 g/kg DEG every 12 or 24 hours found that renal DGA accumulation was markedly increased in animals that developed acute kidney injury (AKI) compared to those that did not. nih.govnih.govtandfonline.com The accumulation of DGA in the kidney is indicative of a concentrative uptake and retention process. researchgate.net
Hepatotoxicity Mechanisms in Rodent Models
While the kidney is the primary target organ of DEG toxicity, liver damage has also been observed in rodent models, typically at higher doses. nih.govnih.gov
Liver Damage Manifestations (e.g., Severe Glycogen (B147801) Depletion, Centrilobular Necrosis)
Studies in rats have shown that high doses of DEG can lead to liver toxicity, characterized by specific manifestations such as severe glycogen depletion and centrilobular necrosis. nih.govnih.gov In both Wistar and F-344 rats treated with 10 g/kg DEG, severe and marked glycogen depletion occurred in the livers compared to control animals. nih.gov Histological examination in these studies revealed centrilobular necrosis in the livers of animals treated with this high dose. nih.govnih.gov Liver injury at lower doses (2 and 5 g/kg) was minimal, characterized by minor cytoplasmic reticulation and microvesicular fatty changes, similar to those seen in control animals. nih.gov Severe glycogen depletion is likely a result of marked glutathione (B108866) (GSH) depletion, which can induce glycogen breakdown by altering the GSH/GSSG ratio, stimulating glycogenolysis. nih.govresearchgate.net This GSH depletion may be related to DGA's ability to induce significant increases in reactive oxygen species. nih.gov
Neurological Effects in Animal Models
Neurological effects have been reported in animal models of DEG poisoning, often occurring in conjunction with kidney injury. nih.govnih.govtandfonline.com
Correlation of Neurological Dysfunction with Acute Kidney Injury and DGA Accumulation in Brain Tissue
Research in animal models suggests a strong correlation between the development of neurological dysfunction, acute kidney injury (AKI), and the accumulation of diglycolic acid (DGA) in brain tissue. nih.govnih.govtandfonline.comnih.govtandfonline.com Studies in male and female Wistar-Han rats treated with DEG have shown that neurological symptoms, such as decreased forelimb grip strength and reduced locomotor and rearing activity, were observed only in animals that developed AKI. nih.govnih.govtandfonline.comnih.govtandfonline.com Furthermore, DGA accumulation was significantly increased in the brains of animals that developed both AKI and neurological injury compared to those without kidney injury. nih.govnih.govtandfonline.comnih.govtandfonline.com This suggests that DGA accumulation in the brain, potentially linked to kidney dysfunction, contributes to the observed neurotoxicity. nih.govnih.gov Elevated total protein content in cerebrospinal fluid (CSF) has also been observed in animals with kidney injury, corresponding to findings in human cases and further supporting the link between kidney injury and neurological effects. nih.govnih.govtandfonline.comtandfonline.com
Dose-Response Characterization in Animal Studies
Dose-response studies in animal models have revealed a marked threshold dose response for DEG-induced toxicities, particularly for kidney and liver effects. nih.govnih.gov Studies in Wistar and F-344 rats administered oral gavage doses of 0, 2, 5, or 10 g/kg DEG showed that toxicity was primarily observed at the highest dose of 10 g/kg. nih.govnih.gov At lower doses (2 and 5 g/kg), there was no significant liver or kidney toxicity regardless of the rat strain. nih.govnih.gov This steep threshold was evident for metabolic acidosis, renal toxicity (indicated by increased BUN and creatinine and cortical necrosis), and liver toxicity (indicated by increased serum enzyme levels, centrilobular necrosis, and severe glycogen depletion). nih.govnih.gov The presence of kidney diglycolic acid (DGA) was also markedly elevated only in the 10 g/kg dose groups, further supporting the threshold nature of the toxicity and the critical role of DGA accumulation. nih.govnih.gov
Based on the research findings, a summary of the dose-response in Wistar and F-344 rats is presented in the table below:
| Dose (g/kg) | Kidney Toxicity (BUN, Creatinine, Necrosis) | Liver Toxicity (Enzymes, Necrosis, Glycogen) | Kidney DGA Accumulation |
| 0 | No | No | No |
| 2 | No | No | No |
| 5 | No | No | No |
| 10 | Marked | Marked | Markedly Elevated |
This table illustrates the steep threshold response observed, where significant toxicity and DGA accumulation only occurred at the highest tested dose. nih.govnih.gov
Threshold Dose Response for this compound-Induced Kidney and Liver Toxicity in Rats
Studies in rats have demonstrated a marked threshold dose response for DEG-induced kidney and liver toxicity. In experiments involving oral administration of DEG to Wistar and Fischer-344 (F-344) rats, toxicity was clearly observed at a dose of 10 g/kg. This toxicity manifested as metabolic acidosis, renal toxicity characterized by increased blood urea (B33335) nitrogen (BUN) and creatinine levels, and cortical necrosis, as well as liver toxicity indicated by elevated serum enzyme levels, centrilobular necrosis, and severe glycogen depletion. nih.govnih.govosti.gov
Crucially, at lower doses of 2 and 5 g/kg, no liver or kidney toxicity was noted in either rat strain. nih.govnih.gov This indicates a steep threshold for the toxic effects of DEG in these animal models. The presence of kidney diglycolic acid (DGA), a presumed nephrotoxic metabolite of DEG, was significantly elevated in rats treated with 10 g/kg DEG, while no DGA was detected at the 2 and 5 g/kg doses. nih.govnih.govresearchgate.net This correlation between the presence of DGA and observed toxicity supports the mechanistic understanding that metabolism to and accumulation of DGA in target organs are necessary for DEG to produce toxicity. nih.govnih.gov
| Rat Strain | DEG Dose (g/kg) | Kidney Toxicity (Observed) | Liver Toxicity (Observed) | Kidney DGA Levels |
|---|---|---|---|---|
| Wistar | 0 | No | No | Undetectable |
| Wistar | 2 | No | No | Undetectable |
| Wistar | 5 | No | No | Undetectable |
| Wistar | 10 | Yes | Yes | Markedly Elevated |
| Fischer-344 | 0 | No | No | Undetectable |
| Fischer-344 | 2 | No | No | Undetectable |
| Fischer-344 | 5 | No | No | Undetectable |
| Fischer-344 | 10 | Yes | Yes | Markedly Elevated |
Inhibition of this compound Metabolism in Animal Models
Experimental models using rats have shown that the metabolism of DEG is a key factor in its toxicity. Approximately 50-70% of administered DEG is oxidized, primarily by alcohol dehydrogenase (ADH), to form 2-hydroxyethoxy acetaldehyde. This intermediate is then further metabolized by aldehyde dehydrogenase (ALDH) into 2-hydroxyethoxyacetic acid (HEAA). researchgate.netresearchgate.net While HEAA is a major metabolite, studies also indicate the formation of diglycolic acid (DGA) as a significant metabolite responsible for toxicity. nih.govresearchgate.netresearchgate.nettandfonline.com
Inhibition of this metabolic pathway has been shown to prevent the toxic effects of DEG in animal models. This suggests that the parent compound, DEG, is not directly responsible for the observed organ damage, but rather its toxic metabolites are. researchgate.net
Effects of Alcohol Dehydrogenase and Aldehyde Dehydrogenase Inhibitors on this compound Oxidation
The inhibition of enzymes involved in DEG metabolism, specifically ADH and ALDH, has a significant impact on the oxidation of DEG and the subsequent formation of toxic metabolites. Studies have demonstrated that inhibiting ADH in rats treated with DEG, using substances like ethanol or 4-methylpyrazole (B1673528) (fomepizole), leads to a decrease in metabolic acidosis and reduced excretion of HEAA compared to animals receiving DEG alone. researchgate.netoup.comwikipedia.org Fomepizole, a potent ADH inhibitor, has shown efficacy in blocking the formation of toxic metabolites of glycols in animal models. researchgate.net
By preventing the initial oxidation of DEG by ADH, these inhibitors effectively block the downstream production of both HEAA and DGA. researchgate.netoup.com This blockage of toxic metabolite formation is directly linked to the prevention of metabolic acidosis and the kidney and liver toxicity typically associated with DEG poisoning in animal models. researchgate.net These findings underscore the critical role of ADH and ALDH in the metabolic activation of DEG to its toxic derivatives.
Comparative Toxicology of this compound and Related Glycols in Animal Models
Comparative toxicological studies in animal models have provided insights into the relative toxicity of this compound compared to related glycols such as ethylene glycol (EG) and propylene (B89431) glycol (PG). Generally, the acute oral toxicity of DEG in rodents is considered low to moderate, with LD50 values typically ranging from 13 to 30 g/kg body weight in rats and mice. industrialchemicals.gov.au
Comparatively, ethylene glycol is generally considered more acutely toxic than this compound in terms of lethality and effects on the kidney. nih.gov A key difference in the metabolic outcomes is the formation of calcium oxalate crystals in the kidneys following EG exposure, a phenomenon not typically observed with DEG toxicity. wikipedia.orgeuropa.eu This difference in crystal formation is attributed to the distinct metabolic pathways; EG is metabolized to oxalic acid, which forms insoluble calcium oxalate crystals, while DEG's primary toxic metabolite, DGA, does not lead to such crystal formation. nih.govresearchgate.netwikipedia.org
Propylene glycol, on the other hand, is generally considered less toxic than both ethylene glycol and this compound in animal studies. nih.govecetoc.org While EG and DEG primarily target the kidneys and liver, propylene glycol has been associated with reversible hematological changes in laboratory animals. nih.govecetoc.org Studies comparing ethylene and this compound ethers also indicated that ethylene glycol monoethers generally exhibited greater acute toxicity than the corresponding this compound monoethers in rats and mice. ecetoc.org
| Compound | Acute Oral Toxicity (Rodents) | Primary Target Organs (Animal Models) | Key Metabolic Difference |
| This compound | Low to moderate | Kidney, Liver | Forms DGA; no oxalate crystals |
| Ethylene Glycol | Moderate to high | Kidney | Forms oxalate crystals |
| Propylene Glycol | Low | Hematological (reversible) | Different metabolic pathway |
Advanced Analytical Methodologies for Diethylene Glycol Detection and Quantification
Chromatographic Techniques for Diethylene Glycol Analysis
Chromatography is a widely used separation technique that allows for the isolation and subsequent detection of this compound from other components in a sample matrix. Various chromatographic methods have been developed and validated for this purpose.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It involves the separation of analytes based on their boiling points and interaction with the stationary phase in a capillary column. GC is frequently coupled with different detectors to enhance its capabilities for DEG detection and quantification.
Gas chromatography coupled with flame ionization detection (GC-FID) is a commonly employed method for the detection and quantification of this compound. GC-FID is known for its robustness, wide linear range, and sensitivity to organic compounds. This method has been widely used for determining DEG in various products, including pharmaceutical products, toothpaste, food items such as soft drinks, juice, infant formula, cereal, flour, snacks, and wine. researchgate.netpsu.eduoup.comscielo.br
A simple, rapid, and reliable GC-FID method has been developed for the quantitative determination of DEG in pharmaceutical products. This method typically uses an internal standard, such as ethylene (B1197577) glycol, and allows for the separation of propylene (B89431) glycol and DEG. researchgate.netpsu.eduoup.com The assay has shown linearity over a specific concentration range, with good coefficients of variation. For instance, a method demonstrated linearity in a DEG concentration range between 1.0 and 10.00 mg/mL, with coefficients of variation between 2.3% and 4.4%. psu.eduoup.com The quantitation limit for this method was reported as 1.0 mg/mL, and the detection limit was 0.15 mg/mL. psu.eduoup.com
GC-FID methods are also applied for the analysis of propylene glycol for quality control, specifying limits for ethylene glycol and this compound impurities. perkinelmer.com An updated USP monograph for propylene glycol defines a limit test for these glycols using GC-FID with an internal standard peak response quantitation method. perkinelmer.com
GC-FID has also been utilized as a screening method for determining this compound in beer. A method involving liquid-liquid extraction with low-temperature partitioning coupled with GC-FID demonstrated good recovery rates (94-106%), a limit of detection of 3.0 mg/L, and a limit of quantification of 10.0 mg/L. scielo.br The accuracy, in terms of repeatability and intermediate accuracy, showed variation coefficients lower than or equal to 20%. scielo.br
Here is a data table summarizing some GC-FID method performance characteristics:
| Matrix | Internal Standard | Linearity Range (mg/mL) | Quantitation Limit (mg/mL) | Detection Limit (mg/mL) | Recovery (%) | Reference |
| Pharmaceutical Products | Ethylene Glycol | 1.0 - 10.00 | 1.0 | 0.15 | - | psu.eduoup.com |
| Beer | Not specified | - | 10.0 mg/L | 3.0 mg/L | 94-106 | scielo.br |
| Propylene Glycol | 2,2,2-Trichloroethanol (B127377) | - | - | - | - | perkinelmer.com |
Gas chromatography coupled with mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) provides higher selectivity and sensitivity compared to GC-FID, making it suitable for confirming the identity of DEG and for trace analysis in complex matrices. GC-MS has been reported for confirming the identity of different glycols and DEG in various samples, including bait fish, plasma, and electronic cigarettes. researchgate.netfda.gov GC-MS methods are also used for the identification and quantification of ethylene glycol and this compound in plasma for clinical and forensic toxicology. researchgate.netfda.gov
GC-MS/MS offers significantly higher selectivity than conventional single quadrupole GC-MS. nih.gov A selective GC-MS/MS method has been developed for the quantitation of ethylene and this compound in pediatric syrups. nih.gov This method uses 2,2,2-trichloroethanol as an internal standard and meets the International Council for Harmonisation (ICH) guidelines for validation. nih.gov The calibration curves for both EG and DEG were linear within the concentration range of 1-10 μg/mL. nih.gov The detection limit for this method was 400 ng/mL, while the quantification limit was 1 μg/mL. nih.gov Recovery values met the accuracy acceptance criterion. nih.gov
An FDA-developed and validated GC-MS method for the detection and quantitation of DEG and EG in cough, cold, and allergy products containing glycerin utilizes single ion monitoring (SIM) mode for detection, followed by extracted ion chromatograms for quantitation. fda.gov This method was validated for use on representative children's cough medicine matrices (solutions, syrups, and suspensions) and uses external standard calibration with internal standard normalization. fda.gov The limit of quantitation (LOQ) for DEG was 0.3 ppm (0.00003%), and the limit of detection (LOD) was 0.1 ppm (0.000010%). fda.gov The method's range was 10 ppm to 1000 ppm (0.001% to 0.1%). fda.gov
GC-MS methods often involve sample preparation steps such as extraction and sometimes derivatization to improve chromatographic behavior and detection sensitivity. For instance, for the analysis of DEG and ethylene glycol in human samples by GC/MS, sample preparation can involve adding samples to water, followed by the addition of internal standard, NaOH, toluene (B28343), and a derivatizing agent like pentafluorobenzoyl chloride. nih.gov The toluene layer is then removed and analyzed by GC/NCI/MS. nih.gov
Here is a data table summarizing some GC-MS/MS method performance characteristics:
GC with Flame Ionization Detection (GC-FID) for this compound
Liquid Chromatography (LC) Applications
Liquid chromatography (LC) techniques are also valuable for the analysis of this compound, particularly for samples that are not suitable for GC without extensive sample preparation or derivatization. LC can be coupled with various detectors, including UV, fluorescence, and mass spectrometry.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of this compound and its potential metabolites. HPLC methods can be developed for direct analysis or can involve pre-column derivatization to enhance detection sensitivity or improve chromatographic separation.
An HPLC method has been developed for determining this compound in wine, demonstrating good separation of DEG from normal wine components. core.ac.ukjournals.ac.za This method was found to be rapid, reliable, and repeatable, capable of quantitative determinations between 20 and 1 g/L, and successful detection as low as 0.1 g/L, and even 0.01 g/L after fourfold concentration. core.ac.uk Recovery studies showed good repeatability with variations of 1.5% and less over the range of 1 to 20 g/L of DEG added to different wine types. core.ac.uk
HPLC methods have also been developed for the simultaneous quantitative analysis of this compound and propylene glycol in pharmaceutical products using precolumn derivatization. researchgate.netnih.gov One such method used p-toluenesulfonyl isocyanate (TSIC) as the derivatization reagent, followed by separation on a C18 column with UV detection at 227 nm. researchgate.netnih.gov Calibration curves were linear over a range of concentrations, with good correlation coefficients and low RSD values for intra- and interday assays. researchgate.netnih.gov For DEG, linearity was observed from 0.062 to 18.6 µg/mL with an r² of 0.9999, and RSD values were below 4%. nih.gov
HPLC with fluorescence detection has also been explored for DEG analysis, utilizing a new fluorescent derivatizing reagent like N-(2-Phenyl-indolyl)-acetic acid (PIAA). researchgate.net This method demonstrated high sensitivity with a detection limit of 0.01 µg/mL. researchgate.net
HPLC can also be used for the analysis of DEG in sorbitol solutions, a common pharmaceutical excipient. A method employing mixed-mode separation with pulsed amperometric detection (PAD) allowed for the direct, accurate, and selective determination of DEG in sorbitol solutions at concentrations below the USP monograph limit of 0.1%. chromatographyonline.com This method had an LOD of 3.1 µg/mL and an LOQ of 10 µg/mL, corresponding to 0.024% and 0.077% in a 13 mg/mL sorbitol solution. chromatographyonline.com
While HPLC is primarily used for the analysis of the parent compound, studies investigating DEG poisoning outbreaks have utilized techniques like high-performance liquid chromatography to look for metabolites such as diglycolic acid. nih.gov However, in some instances, HPLC may have limitations in detecting very small amounts of certain metabolites compared to more sensitive techniques like GC/MS. nih.gov
Here is a data table summarizing some HPLC method performance characteristics for this compound:
| Matrix | Detection Method | Derivatization | Linearity Range | Quantitation Limit | Detection Limit | Recovery (%) | Reference |
| Wine | Not specified | None | 1 - 20 g/L | 0.1 g/L | 0.01 g/L* | Good | core.ac.ukjournals.ac.za |
| Pharmaceutical Products | UV (227 nm) | p-toluenesulfonyl isocyanate | 0.062 - 18.6 µg/mL | - | - | - | researchgate.netnih.gov |
| Toothpaste | Fluorescence (Ex 340 nm, Em 377 nm) | N-(2-Phenyl-indolyl)-acetic acid | 0.5 - 50 µg/mL | - | 0.01 µg/mL | 89.0 - 94.9 | researchgate.net |
| Sorbitol Solutions | Pulsed Amperometric Detection | None | 0.013 - 0.10 mg/mL | 10 µg/mL | 3.1 µg/mL | 107 | chromatographyonline.com |
*After fourfold concentration.
Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and tandem mass spectrometry (LC-ESI-MS/MS) are highly sensitive and selective techniques for the detection and quantification of this compound, particularly in complex matrices and at trace levels. ESI is a soft ionization technique that is well-suited for polar compounds like DEG.
LC-ESI-MS methods have been developed for the trace determination of DEG in various water samples, including seawater collected around offshore gas platforms. researchgate.netresearchgate.net These methods often involve a derivatization step, such as benzoylation using the Schotten-Baumann method, to enhance the ESI-MS response of DEG and minimize interference. researchgate.netresearchgate.net A validated method for DEG in seawater achieved a method LOD of 0.4 ng/mL. researchgate.netresearchgate.net
A sensitive LC-ESI-MS/MS method was developed to measure trace amounts of DEG, ethylene glycol, and propylene glycols in various water sources, including municipal tap, lake, river, and salinated water. researchgate.netresearchgate.netoup.com This method also employed derivatization with benzoyl chloride followed by liquid-liquid extraction. researchgate.netresearchgate.netoup.com Analytical data showed excellent linear calibration, good precision, and accuracy. oup.com Method detection limits for the studied glycols ranged from 1.9 to 6.1 ng/mL across the tested water matrixes. oup.com
LC-ESI-MS/MS has also been applied for the analysis of this compound and other glycols in serum samples. nih.govsigmaaldrich.com A method for the analysis of eight glycols, including DEG, in serum utilized Schotten-Baumann derivatization by benzoyl chloride. nih.govsigmaaldrich.com This method was validated for parameters such as linearity, repeatability, intermediate precision, limits of detection and quantification, carry over, and ion suppression. nih.govsigmaaldrich.com Limits of detection for the glycols were between 0.18 and 1.1 mg/L, and limits of quantification were between 0.4 and 2.3 mg/L. nih.govsigmaaldrich.com
LC-MS can also be used to detect and quantify pentafluorobenzoate derivatives of ethylene glycol and this compound in samples, potentially including those from individuals who have ingested polyethylene (B3416737) glycol (PEG). google.com This approach involves combining the sample with aqueous pentafluorobenzoyl chloride in the presence of a hydroxide-containing salt solution to produce the derivatives, followed by LC/MS analysis of the liquid phase supernatant. google.com this compound could be quantified at a concentration of about 20 ng/mL in such samples. google.com
Here is a data table summarizing some LC-ESI-MS/MS method performance characteristics for this compound:
| Matrix | Derivatization | Quantitation Limit | Detection Limit | Reference |
| Seawater | Benzoylation | - | 0.4 ng/mL | researchgate.netresearchgate.net |
| Water (various) | Benzoyl chloride | - | 1.9 - 6.1 ng/mL | oup.com |
| Serum | Benzoyl chloride | 0.4 - 2.3 mg/L | 0.18 - 1.1 mg/L | nih.govsigmaaldrich.com |
| Samples (post-PEG ingestion) | Pentafluorobenzoyl chloride | 20 ng/mL | - | google.com |
Ion Chromatography for this compound Determination
Ion chromatography (IC) is an analytical technique that can be applied to the determination of this compound. While IC is commonly used for the analysis of ions, specific configurations and detection methods allow for the analysis of neutral or weakly ionic species like glycols. One application involves the determination of this compound and its metabolites in biological samples, such as human urine, serum, and cerebrospinal fluid, using ion chromatography with suppressed conductivity and negative ion electrospray ionization with mass spectrometric detection. nih.gov This approach utilizes stable-isotope-labeled analogs as internal standards for quantitative analysis. nih.gov Ion exclusion chromatography with pulsed amperometric detection has also been explored for the determination of glycols in complex matrices like groundwater. researchgate.net
Spectroscopic and Other Advanced Analytical Approaches
Spectroscopic methods offer non-destructive or minimally destructive means of identifying and quantifying this compound based on its interaction with electromagnetic radiation. Other advanced approaches leverage different physical principles for assessment.
Gamma-ray spectroscopy has been investigated as a method for detecting and quantifying this compound contamination, particularly in substances like ethyl alcohol. nih.govresearchgate.netnih.gov This technique involves monitoring the variation in linear and mass attenuation coefficients of the sample. nih.govresearchgate.net The linear attenuation coefficient has been shown to increase with an increasing quantity of this compound in alcohol. nih.gov This method is described as simple, robust, portable, and capable of providing reliable quantitative information on ethyl alcohol adulterated with this compound. nih.govresearchgate.net The energy resolution of the gamma-ray spectrometer is a key parameter in this assessment. nih.govresearchgate.net
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a valuable tool for the identification and quantitative determination of this compound, especially in matrices like glycerin-based products and raw materials. researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.com Characteristic wavenumbers for this compound in IR spectra include approximately 881 cm⁻¹ and 1083 cm⁻¹. researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.com These specific absorption bands can be used for quantitative analysis. researchgate.netresearchgate.netnih.gov Studies have shown good accuracy in determining DEG concentrations using the corrected absorbance at these wavenumbers. researchgate.netresearchgate.netnih.gov For instance, using the corrected absorbance at 881 cm⁻¹ resulted in a mean error percentage ranging from ±2.02% to ±7.69% in spiked samples. researchgate.netresearchgate.netnih.gov The limit of detection for DEG using FT-IR in glycerin-based samples has been reported to be as low as 0.051% to 0.068%. researchgate.netresearchgate.netnih.gov Another study utilizing the absorbance difference between specific glycerin and this compound bands (e.g., 992 cm⁻¹ and 881 cm⁻¹) achieved an average error of 0.60% and a detection limit down to 0.85% for DEG in glycerin raw material. tandfonline.comtandfonline.com
Gamma-Ray Spectroscopy for this compound Contamination Assessment
Sample Preparation and Derivatization Techniques for this compound Analysis
Effective sample preparation and, in some cases, derivatization are often necessary to enhance the sensitivity and selectivity of analytical methods for this compound, particularly in complex sample matrices.
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a method developed for the determination of this compound, along with other glycols, in environmental samples such as airport runoff water. mostwiedzy.plresearchgate.netmostwiedzy.plresearchgate.net HS-SPME is a solvent-free extraction technique that combines sampling, extraction, and concentration into a single step. mostwiedzy.plresearchgate.netd-nb.info This technique is particularly suitable for analyzing complex samples by minimizing matrix interference. mostwiedzy.pl Optimal extraction conditions for determining glycols in airport runoff water using HS-SPME have been established, including parameters such as fiber coating (e.g., 85-μm PA fiber), extraction temperature (e.g., 80 °C), extraction time (e.g., 60 min), desorption time (e.g., 7 min at 270 °C), addition of salt (e.g., 1.5 g of NaCl), and sample volume (e.g., 8 mL). mostwiedzy.plresearchgate.netresearchgate.net Recovery rates for this method have been reported to range from 67% to 89%, demonstrating its effectiveness in extracting antifreeze agents from stormwater samples. mostwiedzy.plresearchgate.netresearchgate.net
Benzoylation via Schotten-Baumann Method for this compound in Aqueous Samples
Benzoylation using the Schotten-Baumann method is a derivatization technique applied to glycols, including this compound, to facilitate their analysis, particularly in aqueous matrices. This method involves the reaction of the glycol with benzoyl chloride under strongly alkaline conditions. upce.cz The resulting benzoyl esters are less polar than the original glycols, making them more amenable to extraction into organic solvents and subsequent analysis by techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). upce.cznih.gov
This derivatization procedure has been shown to enhance the electrospray ionization mass spectrometry (ESI-MS) response of DEG and minimize the influence of interfering compounds present in complex samples. nih.gov Following benzoylation, liquid-liquid extraction, often using a solvent like pentane, is employed to separate the derivatized glycols from the reaction mixture prior to chromatographic separation and detection. upce.cznih.gov This approach has been successfully applied for the trace determination of DEG in challenging sample types such as sea water collected around offshore gas platforms. nih.govresearchgate.net
Precolumn Derivatization with p-Toluenesulfonyl Isocyanate (TSIC)
Precolumn derivatization with p-toluenesulfonyl isocyanate (TSIC) is another effective strategy for the analysis of this compound, particularly in conjunction with high-performance liquid chromatography (HPLC). This method has been developed for the simultaneous quantitative analysis of DEG and propylene glycol (PG) in pharmaceutical products. nih.govresearchgate.net
In this method, TSIC acts as a derivatizing agent, reacting with the hydroxyl groups of DEG to form a derivative that possesses a chromophore, enabling detection by UV spectroscopy. researchgate.net A typical procedure involves adding a solution of TSIC, often in acetonitrile, to the sample. nih.govresearchgate.net The resulting derivatives are then separated on a reversed-phase C18 analytical column using a mobile phase, often consisting of a buffer and an organic solvent like acetonitrile. nih.govresearchgate.net Detection is commonly performed using a UV detector set at a specific wavelength, such as 227 nm. nih.govresearchgate.net Optimization of derivatization conditions, including reaction time, temperature, and the concentration of TSIC, is crucial for achieving optimal results. nih.gov
Method Validation and Detection Limits in this compound Analysis
Method validation is a critical step in establishing the reliability and suitability of an analytical method for the intended purpose. For this compound analysis, validation parameters typically include linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), and limit of quantification (LOQ). fda.gov
Studies utilizing precolumn derivatization with TSIC followed by HPLC-UV have demonstrated linear calibration curves over specific concentration ranges for DEG. For instance, linearity has been reported from 0.062 to 18.6 µg/mL with a high correlation coefficient (r² = 0.9999). nih.gov Precision studies have shown low relative standard deviation (RSD) values for both intraday and interday assays, typically below 4%. nih.govresearchgate.net Reported quantitation limits for this method can be as low as 1.0 mg/mL, with detection limits around 0.15 mg/mL in certain applications. researchgate.net
For methods employing benzoylation and LC-ESI-MS/MS, method detection limits for glycols, including this compound, in various water matrices have been reported to range from 1.9 to 6.1 ng/mL. nih.gov Comparing UV and ESI-MS detection after benzoylation, ESI-MS detection has shown significantly improved LOD and LOQ values, typically in the ranges of 10-25 µg/L and 20-50 µg/L, respectively, compared to 1 mg/L and 2 mg/L for UV detection. researchgate.net
A validated GC-MS method for the detection and quantitation of DEG in pharmaceutical products like cough, cold, and allergy products containing glycerin, developed following ICH guidelines, reported an LOQ of 0.3 ppm (0.00003%) and an LOD of 0.1 ppm (0.000010%). fda.gov This method demonstrated linearity within the range of 10 ppm to 1000 ppm (0.001% to 0.1%). fda.gov Another validated GC-MS method for DEG in biological matrices such as serum and urine established an analytical range of 2-20 µg/mL. tandfonline.comnih.gov Intraday accuracy for DEG in serum ranged from 97.0% to 100.3%, with intraday precision (RSD) between 0.3% and 1.1%. tandfonline.com In urine, intraday accuracy ranged from 90.9% to 100.7%. tandfonline.com
The specific detection and quantification limits can vary depending on the sample matrix, the specific derivatization protocol, and the analytical instrumentation used. Method validation ensures that these parameters meet the required performance criteria for the intended application. epa.gov
| Analytical Method | Derivatization Reagent | Detection Method | Sample Matrix | Linearity Range | LOD | LOQ | Intraday Precision (RSD) | Interday Precision (RSD) |
| HPLC | p-Toluenesulfonyl Isocyanate | UV (227 nm) | Pharmaceutical products | 0.062 - 18.6 µg/mL nih.gov | 0.15 mg/mL researchgate.net | 1.0 mg/mL researchgate.net | < 4% nih.govresearchgate.net | < 4% nih.govresearchgate.net |
| LC-ESI-MS/MS | Benzoyl chloride | ESI-MS/MS | Water (various) | Excellent linear calibration nih.gov | 1.9 - 6.1 ng/mL nih.gov | Not specified in detail nih.gov | Good precision nih.gov | Good precision nih.gov |
| LC | Benzoyl chloride | ESI-MS | Sea water | Validated nih.gov | 0.4 ng/mL nih.gov | Validated nih.gov | Validated nih.gov | Validated nih.gov |
| LC | Benzoyl chloride | ESI-MS | Aqueous solutions | Not specified | 10-25 µg/L researchgate.net | 20-50 µg/L researchgate.net | Not specified | Not specified |
| LC | Benzoyl chloride | UV (237 nm) | Aqueous solutions | Not specified | 1 mg/L researchgate.net | 2 mg/L researchgate.net | Not specified | Not specified |
| GC-MS | Not specified (likely silylation) | MS (SIM) | Serum, Plasma, Urine | 2 - 20 µg/mL tandfonline.comnih.gov | Below LOQ in pilot study tandfonline.comnih.gov | 2 µg/mL tandfonline.com | 0.3 - 1.1% (serum) tandfonline.com | Not specified in detail |
| GC-MS | Not specified | MS | Pharmaceutical products (glycerin) | 10 - 1000 ppm fda.gov | 0.1 ppm (0.000010%) fda.gov | 0.3 ppm (0.00003%) fda.gov | Meets ICH guidelines fda.gov | Meets ICH guidelines fda.gov |
| GC-FID | Not applicable | FID | Pharmaceutical products | 1.0 - 10.00 mg/mL researchgate.net | 0.15 mg/mL researchgate.net | 1.0 mg/mL researchgate.net | 2.3 - 4.4% researchgate.net | Not specified |
Diethylene Glycol Derivatives: Synthesis, Applications, and Research Frontiers
Diethylene Glycol Ethers
This compound ethers are a class of organic compounds derived from this compound where one or both hydroxyl groups are replaced by ether linkages. These modifications lead to changes in properties such as boiling point, solubility, and solvency, making them suitable for different applications.
Synthesis and Applications of this compound Monoethyl Ether (DEGME)
This compound monoethyl ether (DEGME), also known by trade names such as Carbitol®, Transcutol®, and Dowanol® DE, is a significant derivative of this compound. ualberta.canih.gov It is characterized by the presence of both a hydroxyl group and two ether linkages, contributing to its high water solubility and solvent properties. atamanchemicals.com
Synthesis of DEGME can be achieved through the condensation of this compound and ethanol (B145695). chemicalbook.com Another method involves the reaction of ethylene (B1197577) oxide with absolute ethanol catalyzed by boron trifluoride ether solution, followed by distillation. chemicalbook.com Environmentally friendly synthetic routes utilizing solid acid catalysts for the catalytic etherification of this compound and ethanol are also being explored to reduce environmental pollution and production costs. google.com
DEGME is a colorless, stable, and slightly viscous liquid with a moderately pleasant smell. nih.govchemicalbook.com It is miscible with water and many organic solvents, including acetone (B3395972), benzene, chloroform, ethanol, ether, and pyridine. nih.govchemicalbook.com Its high boiling point (202.7 °C) and low volatilization rate are key properties that contribute to its utility as a solvent. chemicalbook.com
This compound monoethyl ether is widely used as a high-boiling solvent for a variety of substances, including nitrocellulose, resins, paints, inks, and dyes. nih.govatamanchemicals.comchemicalbook.com Its strong solvency makes it effective in dissolving various resins and polymers. atamanchemicals.comgoogle.com It serves as a mutual solvent and carrier solvent in paint and ink formulations. chemicalbook.com Due to its low volatility, it is used as a coalescent in latex paints and floor polishes and as a penetrating solvent in wood stains. eastman.com
In addition to its industrial applications, DEGME is recognized as a strong solubilizer and has been used in pharmaceutical and personal care products. ualberta.caatamanchemicals.com It can enhance the solubility of poorly water-soluble drugs and is used in topical formulations like creams and gels. ualberta.caatamanchemicals.com
Here is a summary of some applications of this compound Monoethyl Ether as a solvent:
| Application Area | Specific Uses |
| Coatings and Paints | Solvent for nitrocellulose, resins, paints, dyes; Coalescent in latex paints; Penetrating solvent in wood stains; Flow and gloss promoter. atamanchemicals.comchemicalbook.comeastman.com |
| Inks | Solvent for inks; Cleaner in offset printing. atamanchemicals.comchemicalbook.com |
| Resins and Polymers | Solvent for resins and polymers. atamanchemicals.comgoogle.com |
| Cleaning Products | Component in cleaning compounds. atamanchemicals.com |
| Textiles and Leather | Fiber printing and dyeing agent; Leveling agent for fibers and leather. atamanchemicals.comchemicalbook.com |
| Organic Synthesis | Solvent and diluent. nih.govchemicalbook.com |
| Pharmaceuticals & Personal Care | Solubilizer for poorly water-soluble drugs; Penetration enhancer; Solvent in topical formulations. ualberta.caatamanchemicals.com |
Synthesis and Applications of this compound Diethyl Ether
This compound diethyl ether is another derivative of this compound, where both hydroxyl groups are etherified with ethyl groups. It is a clear, colorless, viscous liquid with a high boiling point, typically between 180-190 °C. atamanchemicals.comottokemi.com It is miscible with water, ethanol, acetone, acetic acid, glycerine, pyridine, and aldehydes. atamanchemicals.com
This compound diethyl ether is used as a solvent in various industrial processing sectors, including chemical product manufacturing, printing ink manufacturing, and synthetic dye and pigment manufacturing. atamanchemicals.com It is also used in the manufacture of textiles, leather, fur, and electrical, electronic, and optical equipment. atamanchemicals.comatamanchemicals.com
This compound diethyl ether is particularly valuable as a solvent for reactions performed at higher temperatures due to its high boiling point. atamanchemicals.comottokemi.comthermofisher.com Its stability towards higher pH makes it suitable for reactions involving organometallic reagents, such as Grignard reactions and metal hydride reductions. atamanchemicals.com It also serves as a solvent for hydroboration reactions with diborane. atamanchemicals.com
The compound is used in the preparation of nitrocellulose, resins, and adhesives. atamanchemicals.comthermofisher.com It can also be utilized as a scrubbing medium to absorb carbonyl sulfide (B99878) (COS) in petroleum refineries. atamanchemicals.comthermofisher.com Furthermore, it has been used to study the activities of enzymes in aqueous organic mixtures. atamanchemicals.com Research indicates its use as a selective solvent for the extraction of gold from hydrochloric acid solutions. atamanchemicals.com
Here is a summary of some applications of this compound Diethyl Ether as a solvent in organic reactions and other processes:
| Application Area | Specific Uses |
| Organic Synthesis | Solvent for reactions at higher temperatures; Solvent for Grignard reactions, metal hydride reductions, hydroboration reactions. atamanchemicals.comthermofisher.com |
| Polymer Preparation | Involved in the preparation of nitrocellulose, resins, and adhesives. atamanchemicals.comthermofisher.com |
| Industrial Processes | Scrubbing medium for carbonyl sulfide in petroleum refineries; Extractant of uranium ore; High boiling reaction medium. atamanchemicals.comatamanchemicals.comthermofisher.com |
| Research | Solvent for studying enzyme activities in aqueous organic mixtures; Selective solvent for gold extraction. atamanchemicals.comatamanchemicals.com |
Synthesis and Applications of this compound Dimethyl Ether
This compound dimethyl ether (diglyme or DEGDME) is a polyether that is the dimethyl ether derivative of this compound. affygility.com It is a colorless liquid with a slight, pleasant ether-like odor. atamanchemicals.comshaktichemicals.orgwho.int Diglyme (B29089) is miscible with water and many common organic solvents. atamanchemicals.comwho.int It has a boiling point around 162 °C. shaktichemicals.orgwho.intsigmaaldrich.com
Synthesis of this compound dimethyl ether can be achieved by the catalytic conversion of dimethyl ether and ethylene oxide under pressure. atamanchemicals.com
Diglyme is primarily used as a solvent and as an inert reaction medium in chemical synthesis. affygility.comatamanchemicals.comwho.int Its dipolar aprotic properties and chemical stability contribute to its effectiveness in these roles. atamanchemicals.comwho.int It is used in various industrial applications, including polymerization reactions and the manufacture of perfluorinated organic compounds. affygility.comwho.int It also finds application in the semiconductor industry as a solvent for photoresists used in manufacturing integrated circuit boards. atamanchemicals.com
This compound dimethyl ether has been utilized as a precursor in the synthesis of polymer thin films, particularly those chemically similar to polyethylene (B3416737) glycol (PEG). scientificlabs.co.uktandfonline.comtandfonline.comresearchgate.net These films can be synthesized using techniques such as microwave plasma enhanced chemical vapor deposition. tandfonline.comtandfonline.com Using diglyme as a precursor in plasma polymerization can result in the formation of smooth, amorphous polymer structures on various substrates, such as Nitinol and low-density polyethylene (LDPE). tandfonline.comtandfonline.comresearchgate.net
Research has shown that the chemical functionalities of the deposited films can depend on factors such as plasma power and the substrate material. researchgate.net Low-power diglyme plasma conditions have been found to be conducive to the formation of PEG-like films. researchgate.net These PEG-like films exhibit properties such as reduced protein adsorption and cell attachment, indicating potential for improving the biocompatibility of materials. tandfonline.comtandfonline.comresearchgate.net
Diglyme is also used as a solvent in the synthesis of polyurethane films. For example, a non-porous polyurethane film with good adhesion strength can be prepared by reacting diisocyanate and diol in a diglyme solution. chemicalbook.com
Here is a summary of some applications of this compound Dimethyl Ether:
| Application Area | Specific Uses |
| Organic Synthesis | Solvent; Inert reaction medium; Solvent for alkali metal hydroxides, organometallic compounds, alkylation, polycondensation, reduction reactions; Solvent for anionic and coordination ion polymerization. affygility.comatamanchemicals.comshaktichemicals.orgwho.intsigmaaldrich.comchemicalbook.com |
| Polymer Production | Solvent in polymer production and processing; Polymerization reactions (isoprene, styrene); Solvent for diisocyanate polymerization; Synthesis of polyurethane films. affygility.comatamanchemicals.comshaktichemicals.orgwho.intchemicalbook.com |
| Film Synthesis | Precursor for PEG-like polymer thin films via plasma polymerization. scientificlabs.co.uktandfonline.comtandfonline.comresearchgate.net |
| Industrial Applications | Solvent in semiconductor industry (photoresists); Separating agent in distillations; Manufacture of perfluorinated organic compounds; Solvent for textile dyes, lacquers, cosmetics. affygility.comatamanchemicals.comwho.int |
| Battery Industry | Used in lithium-ion and sodium-ion battery electrolytes. shaktichemicals.org |
This compound Esters
This compound esters are formed by the reaction of this compound with carboxylic acids. The resulting esters can be mono- or diesters, depending on the reaction conditions and the stoichiometry of the reactants. These esters find use in various applications, often serving as plasticizers, solvents, and intermediates in the production of polymers meglobal.biznih.govsdlookchem.com.
Synthesis of this compound Esters of Synthetic Fatty Acidsresearchgate.net
The synthesis of this compound esters of synthetic fatty acids involves the esterification reaction between this compound and synthetic fatty acids. Research has explored the synthesis of this compound diesters of synthetic fatty acids, such as those derived from the liquid phase oxidation of paraffin (B1166041) hydrocarbons researchgate.net. Studies have investigated the use of catalysts to facilitate this esterification process. For instance, sulfo-aromatic compounds, obtained from the sulfurization reaction of diesel fraction, have been employed as catalysts in the synthesis of ethylene glycol diesters of synthetic fatty acids qatransport.com. This research indicates that such catalysts can lead to higher yields of esters within a shorter reaction time compared to some industrial catalysts qatransport.com.
Specific reaction conditions investigated for the esterification of synthetic fatty acids and ethylene glycol include temperatures of 110-120°C, a molar ratio of acid to alcohol of 2:1.5, and a catalyst amount of 2.5 wt.% based on the acid qatransport.com. Toluene (B28343) has also been used as an azeotrope-forming mixture in the synthesis of this compound ester of synthetic fatty acids at temperatures of 110-120°C for 2-2.5 hours researchgate.net. The structure of the synthesized diesters has been confirmed using techniques such as IR spectroscopy researchgate.netqatransport.com.
Research findings highlight the potential for optimizing reaction parameters to achieve efficient synthesis of these esters. The use of specific catalysts and controlled conditions allows for targeted esterification, yielding this compound esters with desired properties for various applications.
Other this compound Derivatives
Beyond esters, this compound can be transformed into various other derivatives through reactions involving its hydroxyl groups and ether linkage. These derivatives contribute to the broad utility of this compound in industrial and specialized applications meglobal.bizmeglobal.bizmeglobal.biz. Examples of other derivatives include ethers, urethanes, and those formed through reactions with inorganic acids meglobal.bizmeglobal.bizontosight.ai.
This compound Abietate in Specialized Applications
This compound abietate is a specific derivative of this compound formed by the esterification with abietic acid, which is derived from rosin. This compound finds use in specialized applications, particularly in the production of various consumer goods.
Key applications of this compound abietate include its use in cosmetics and pharmaceuticals. In cosmetic formulations, it functions as an emollient and moisturizer, contributing to the texture and feel of skin and hair care products. In the pharmaceutical industry, this compound abietate can serve as an excipient, aiding in the formulation and delivery of active pharmaceutical ingredients.
Furthermore, this compound abietate may also be utilized in certain industrial applications, such as in the manufacture of plastics, adhesives, and other materials. Its properties, stemming from the combination of the this compound and abietic acid structures, make it suitable for roles requiring properties like adhesion or modification of material properties.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 8117 |
| This compound Dibenzoate | 8437 |
| This compound Diethyl Ether | 8179 |
| This compound Dinonanoate | 66933 |
| This compound Adipate | 100919 |
| This compound Monophenyl Ether | 7715 |
| This compound Abietate | 61481 |
Data Table Example (based on synthesis conditions mentioned in 7.2.1):
| Reaction Parameter | Value(s) |
| Temperature | 110-120 °C |
| Molar Ratio (Acid:Alcohol) | 2:1.5 |
| Catalyst Amount | 2.5 wt.% (based on acid) |
| Reaction Time (Example) | 2-2.5 hours |
| Azeotrope-forming mixture | Toluene |
Economic and Market Dynamics of Diethylene Glycol
Global Diethylene Glycol Market Analysis
The global market for this compound is a dynamic sector with considerable value and projected expansion.
The global this compound market demonstrates a notable size and is anticipated to experience steady growth over the coming years. In 2024, the market size was valued at 3.38 million tons imarcgroup.com. Another estimate placed the market size at USD 2,824.53 million in 2024, projected to reach USD 4,020.19 million by 2033, with a CAGR of 4% during the forecast period (2025–2033) straitsresearch.com. Another source indicates a market size of 6.06 million tons in 2024, with projections to reach 6.57 million tons in 2025 and 9.52 million tons by 2030, exhibiting a CAGR of 7.7% from 2025 to 2030 mordorintelligence.com. The market was valued at USD 2.4 billion in 2020 and is projected to reach USD 3.8 billion by 2030, growing at a CAGR of 4.8% from 2021 to 2030 alliedmarketresearch.com.
The COVID-19 pandemic initially had a negative impact on the market due to manufacturing shutdowns and supply chain disruptions, but the industry witnessed a recovery in 2021 mordorintelligence.com.
Here is a summary of market size and growth projections:
| Metric | 2020 | 2024 | 2025 | 2030 | 2033 | 2034 | CAGR (Forecast Period) |
| Market Size (Tons) | - | 3.38 million imarcgroup.com, 6.06 million mordorintelligence.com | 6.57 million mordorintelligence.com | 9.52 million mordorintelligence.com | 4.74 million imarcgroup.com | - | 3.8% (2025-2033) imarcgroup.com, 7.7% (2025-2030) mordorintelligence.com |
| Market Size (USD) | 2.4 billion alliedmarketresearch.com | 2,824.53 million straitsresearch.com, 2.4 billion market.us | 2,937.51 million straitsresearch.com | 3.8 billion alliedmarketresearch.com | 4,020.19 million straitsresearch.com | 3.7 billion market.us | 4.0% (2025-2033) straitsresearch.com, 4.8% (2021-2030) alliedmarketresearch.com, 4.3% (2025-2034) market.us |
The Asia-Pacific region holds a dominant position in the global this compound market and is expected to be the fastest-growing market. In 2024, Asia-Pacific accounted for the largest market share, holding over 42.3% imarcgroup.com. This strong presence is attributed to rapid industrialization, expanding construction activities, and a robust manufacturing base in countries like China and India imarcgroup.commarket.us. Government spending on infrastructure development and rapid industrialization in China and India are increasing the demand for this compound in the region mordorintelligence.comalliedmarketresearch.com. Asia-Pacific held 48.2% of the global market share in 2024, valued at USD 1.1 billion market.us. The region is projected to grow at the highest CAGR of 5.2% in terms of value einpresswire.com.
North America and Europe are considered mature markets with moderate growth, supported by demand from industries such as paints, coatings, and automotive market.us. North America is expected to witness significant growth, with a CAGR of 4.1% during the forecast period maximizemarketresearch.com. Europe is the second-largest region and is projected to reach USD 995 million by 2030, growing at a CAGR of 4.5% straitsresearch.com.
Market Size and Growth Projections
Key Market Drivers for this compound Consumption
The demand for this compound is primarily driven by its extensive use as a raw material and intermediate in various industries.
The polymer and plastics industries represent a significant driver for this compound consumption. DEG is widely used as a raw material in the production of plasticizers for materials like paper, cork, and synthetic sponges mordorintelligence.comalliedmarketresearch.com. It is also a key component in the production of polyurethane, which is used in applications such as insulation for refrigerators and freezers mordorintelligence.comalliedmarketresearch.commaximizemarketresearch.com. The plastic segment held the largest market share by end-user, accounting for 34% in 2022 maximizemarketresearch.com. The increasing use of this compound in producing plasticizers is expected to drive its market during the forecast period mordorintelligence.com. The plastic industry segment dominated the global market in 2020, holding around 24.3% of the share in terms of revenue einpresswire.com.
The growth in the construction and building sectors also contributes significantly to the demand for this compound. DEG is used in the production of unsaturated polyester (B1180765) resins, which are widely utilized in the construction industry for laminates, coatings, and fiberglass reinforcements imarcgroup.comalliedmarketresearch.com. Increasing government spending on infrastructure development and rapid industrialization in emerging economies like India and China are driving the demand for this compound in construction-related applications mordorintelligence.comalliedmarketresearch.com. DEG is also used as a modifier in alkyd resins for paint formulations used in construction straitsresearch.com.
Increasing Industrialization Globally
Increasing industrialization, particularly in emerging economies, is a primary driver for the growing demand for DEG. imarcgroup.comarchemco.com Rapid industrialization and urbanization in countries like China and India have led to significant growth in sectors that heavily utilize DEG. alliedmarketresearch.comstraitsresearch.com The expanding automotive, construction, and textile industries, especially in developing nations, contribute significantly to the demand for DEG. imarcgroup.comarchemco.com DEG is a critical component in the manufacture of various products essential for these industries, including antifreeze, coolants, solvents, polyester resins, and polyurethanes. imarcgroup.com The increasing production of vehicles, rising consumer spending power, and a greater emphasis on vehicle maintenance in developing countries are boosting the demand for DEG in automotive fluids. imarcgroup.com Furthermore, the use of DEG in unsaturated polyester resins for laminates, coatings, and fiberglass reinforcements is driven by the steady growth of the construction sector due to urbanization and industrialization. imarcgroup.comarchemco.com The rising need for products like polyester resins and polyurethanes in the construction, building, plastic, and automotive sectors in the Asia-Pacific region is projected to boost the demand for DEG, as it serves as a chemical intermediate in their production. mordorintelligence.com
Factors Influencing this compound Pricing
The price of this compound is influenced by a combination of factors, including raw material costs, supply-demand dynamics, market conditions, production capacity, logistics, and environmental regulations. archemco.comprice-watch.ai Fluctuations in these factors can lead to notable price changes in the DEG market across different regions. chemanalyst.comimarcgroup.com
Raw Material Costs and Supply Chain Dynamics
Raw material costs are a significant factor influencing DEG pricing. Ethylene (B1197577) oxide is a key raw material for DEG production, and it is derived from ethylene, a petroleum-based product. archemco.comprocurementresource.com Consequently, fluctuations in crude oil prices directly impact ethylene costs and, subsequently, the price of DEG. archemco.comchemanalyst.com The availability and cost of feedstock, particularly ethylene oxide and glycol, are crucial determinants of industrial this compound procurement costs. procurementresource.com
Supply chain dynamics also play a vital role in DEG pricing. Disruptions in supply chains, transportation issues, and logistical challenges can affect the availability and cost of DEG. mordorintelligence.comimarcgroup.com For instance, rising freight charges and scarcity of raw materials have led to price fluctuations in certain regions. maximizemarketresearch.com Production capacity of manufacturing facilities and unexpected shutdowns can also impact market supply and prices. archemco.com Geopolitical events can further influence crude oil prices and disrupt supply chains, adding to market volatility. chemanalyst.comchemanalyst.com
Emerging Trends in the this compound Market
The this compound market is experiencing several emerging trends driven by technological advancements, environmental regulations, and shifts in industry needs. giiresearch.commarketresearchfuture.com These trends reflect broader movements towards sustainability, innovation, and efficiency in the chemical industry. giiresearch.com
Emphasis on Quality Assurance and Product Purity
A strong emphasis on quality assurance and product purity is a key emerging trend in the DEG market. marketresearchfuture.commarketresearchfuture.com As DEG is a critical component in various industrial applications, manufacturers are increasingly investing in stringent quality control measures to meet the demanding requirements of end-users. marketresearchfuture.commarketresearchfuture.com Ensuring high product purity is essential for maintaining the integrity and performance of downstream processes and products. marketresearchfuture.com This focus on quality contributes to building trust among customers and establishing a reputation for reliability in the market. marketresearchfuture.com Companies are focusing on maintaining the quality of their this compound to meet industry specifications and regulatory requirements. marketresearchfuture.com
Compound Table
| Compound Name | PubChem CID |
| This compound | 8117 |
Market Data
Here is a summary of this compound market data based on the provided search results:
| Metric | Value (2024) | Forecast Value (2033) | CAGR (2025-2033) |
|---|---|---|---|
| Market Size (Volume) | 3.38 Million Tons imarcgroup.com | 4.74 Million Tons imarcgroup.com | 3.8% imarcgroup.com |
| Market Size (Value) | USD 2,824.53 Million straitsresearch.com | USD 4,020.19 Million straitsresearch.com | 4% straitsresearch.com |
| Region | Market Share (2024) |
|---|---|
| Asia Pacific | >42.3% imarcgroup.com, 48.2% market.us |
| End-Use Industry (2024) | Market Share (2024) |
|---|---|
| Textiles | 29.3% market.us |
| Plastic Industry | Highest Contributor straitsresearch.com |
| Application (2024) | Market Share (2024) |
|---|---|
| Polyester Fiber | 34.2% market.us |
| Plasticizer | Largest Share (2022: 53%) maximizemarketresearch.com |
Future Research Directions in Diethylene Glycol Science
Innovations in Environmentally Benign Diethylene Glycol Production
Research is ongoing to find greener and more sustainable methods for the synthesis and disposal of this compound. atamanchemicals.com This includes exploring catalytic processes that are more efficient and produce less waste. For instance, studies have investigated the catalytic dehydrogenation of this compound to produce para-dioxanone, a monomer for biomedical polymers, highlighting a more atom-economical route compared to traditional methods. mdpi.com The development of catalysts with high specific surface area and regulated surface properties has shown promise in improving selectivity and reducing byproduct formation in such reactions. mdpi.com
Development of Safer this compound Alternatives
In response to safety and environmental concerns, industries are actively exploring alternatives to DEG. echem-eg.com For example, in the pharmaceutical sector, alternatives such as propylene (B89431) glycol or glycerin may be utilized as solvents. echem-eg.com The automotive industry is also developing non-toxic antifreeze formulations to replace those based on DEG. echem-eg.com Research into safer, biodegradable alternatives is a significant area of interest for future development. atamanchemicals.com
Advanced Research into this compound's Role in Novel Material Synthesis
This compound is being investigated for its potential in synthesizing novel materials with enhanced properties. It can serve as a reactant or a building block in the creation of new polymers and compounds. For instance, this compound has been used as a sustainable equivalent of ethyne (B1235809) in copper-catalyzed annulation reactions to synthesize 2,3-disubstituted furans, releasing water and alcohol as clean byproducts. nih.govacs.org Furthermore, this compound has been incorporated into biodegradable copolymers, such as poly(butylene succinate-co-diethylene glycol succinate), to modify their properties like hydrophilicity and hydrolytic degradation rate. acs.org It also plays a role in the solvothermal synthesis of metal oxide nanoparticles, such as ZnO, where high boiling polyols like DEG are used to control nucleation and growth. researchgate.net this compound dimethacrylate (DEG) crosslinked polystyrene resins are also being explored as alternatives in solid-phase peptide synthesis, offering improved efficiency for challenging sequences. kcl.ac.uk
Research findings in novel material synthesis involving this compound:
| Material Synthesized | Role of this compound | Key Outcome | Source |
| 2,3-Disubstituted Furan | Ethyne equivalent in copper-catalyzed annulation | Sustainable synthesis with clean byproducts | nih.govacs.org |
| Poly(butylene succinate-co-diethylene glycol succinate) | Comonomer in biodegradable copolymer synthesis | Increased hydrophilicity and hydrolytic degradation rate | acs.org |
| ZnO Nanoparticles | Solvent/polyol in solvothermal synthesis | Control over nanoparticle size | researchgate.net |
| DEG-crosslinked polystyrene resin (for peptide synthesis) | Crosslinking agent in resin synthesis | Improved efficiency for challenging peptide sequences | kcl.ac.uk |
| Curcas oil this compound ether esters (biodiesel) | Reactant in biodiesel synthesis | Novel biodiesel with higher oxygen content and good physicochemical properties | scientific.net |
| 2,3-dimethyl-2,3-dihydrofuro[3,4-b] atamanchemicals.comCurrent time information in Cairo, EG.dioxine-5,7-dicarboxylic acid | Starting material in a five-step synthesis route | Synthesis of a novel organic light-emitting material precursor | atlantis-press.com |
| This compound dibenzoate (plasticizer) | Reactant in esterification for environmentally friendly plasticizer | Environmentally friendly plasticizer with good properties | google.com |
Continued Investigation into Toxicological Mechanisms at a Molecular Level
Despite its known toxicity, the precise mechanism of this compound toxicity is not fully understood. calpoison.orgnih.gov Research continues to investigate how DEG and its metabolites affect biological systems at a molecular level. Studies have shown that DEG is metabolized in the liver to metabolites such as 2-hydroxyethoxyacetic acid (HEAA) and diglycolic acid (DGA). calpoison.orgnih.gov Diglycolic acid has been strongly implicated as the primary metabolite responsible for the observed kidney toxicity, specifically proximal tubular necrosis. researchgate.netnih.govoup.com Research indicates that DGA accumulates significantly in kidney tissue and can induce necrotic cell death in human proximal tubule cells in vitro. nih.govoup.com Further investigation into the cellular uptake mechanisms of DGA, such as the role of sodium dicarboxylate transporters (NaDC-1 and NaDC-3) in kidney cells, is an active area of research aimed at understanding how this toxic metabolite accumulates. researchgate.net Understanding these molecular mechanisms is crucial for developing effective treatments and preventative measures for DEG poisoning.
Data on this compound Metabolism and Toxicity:
| Compound | Role | Key Findings | Source |
| This compound | Parent compound | Metabolized in the liver; precise toxicity mechanism not fully understood. | calpoison.orgnih.gov |
| 2-Hydroxyethoxyacetic Acid (HEAA) | Primary metabolite in urine | Found in urine after DEG exposure; less toxic than DGA to kidney cells in vitro. | nih.govoup.com |
| Diglycolic Acid (DGA) | Metabolite implicated in toxicity | Strongly linked to kidney toxicity; accumulates in kidney tissue; induces necrosis in proximal tubule cells. | researchgate.netnih.govoup.com |
Q & A
Q. What analytical methods are recommended for detecting trace DEG impurities in pharmaceuticals, and how are they validated?
Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for detecting DEG in pharmaceuticals. The USP monograph for propylene glycol specifies parameters such as a resolution ≥5 between ethylene glycol and propylene glycol, validated using linear regression models (e.g., y = −0.00326 + 0.0967х for DEG, r = 0.9999) . Method validation includes spike-and-recovery tests, precision (peak area reproducibility ≤1% RSD), and compliance with 21 CFR Part 11 for data integrity .
Q. How are animal models utilized to assess DEG’s teratogenic effects, and what endpoints are measured?
Mouse models (Mus musculus) are commonly employed, with DEG administered orally during gestation. Morphological and skeletal abnormalities (e.g., craniofacial malformations, limb defects) are primary endpoints. Dosing regimens typically range from 1–5 g/kg/day, with necropsy and histopathology performed post-euthanasia. Statistical analysis compares treated groups to controls using ANOVA or non-parametric tests .
Q. What safety protocols are critical when handling DEG in laboratory settings?
Key precautions include:
- Use of fume hoods to prevent inhalation exposure (no established occupational exposure limit, but animal LD₅₀ data suggest caution).
- Personal protective equipment (nitrile gloves, lab coats) to avoid dermal contact.
- Storage in inert containers away from oxidizers to prevent decomposition into CO/CO₂ .
Advanced Research Questions
Q. How does DEG’s metabolism contribute to nephrotoxicity, and what in vitro models can elucidate mechanisms?
DEG is metabolized to 2-hydroxyethoxyacetic acid (HEAA), which induces renal tubular necrosis. In vitro models using human proximal tubule cells (HK-2) exposed to HEAA show oxidative stress markers (e.g., ROS, lipid peroxidation). Metabolomic profiling via LC-MS/MS can identify pathway disruptions (e.g., glycolysis, fatty acid oxidation) .
Q. What experimental designs optimize DEG’s role in nanomaterial synthesis?
Response surface methodology (RSM) is used to optimize DEG/ethylene glycol solvent ratios in solvothermal synthesis of magnetite nanocrystal clusters. For example, a DEG/EG ratio of 1:2 with 0.5 g sodium citrate yields uniform clusters (~200 nm, PDI <0.1). Central composite designs validate factor interactions and predict optimal conditions .
Q. How can spectral analysis resolve DEG in alcohol mixtures, and what are key validation parameters?
Gamma-ray spectroscopy quantifies DEG in ethyl alcohol using linear attenuation coefficients (µ). For DEG/ethanol mixtures, µ varies linearly with DEG concentration (e.g., µ = 0.0967х at 5–25% v/v). Calibration requires:
- Linear regression (r ≥0.999) across 1–5 cm path lengths.
- Validation via least-squares fitting of spectral data (e.g., Table 3 in ).
Q. What epidemiological methods are used to analyze DEG poisoning outbreaks, and what biases arise?
Retrospective cohort studies of poisoning cases (e.g., contaminated pharmaceuticals) employ logistic regression to correlate dose (≥1 g/kg) with outcomes (renal failure, mortality). Biases include underreporting in low-resource settings and confounding by pre-existing conditions. Metabolite quantification in serum (via GC-MS) confirms exposure .
Data and Methodological Insights
- Toxicokinetics : In rats, 45–70% of DEG is excreted unchanged in urine within 48 hours, with 11–37% as HEAA. Saturation occurs at high doses (>2 g/kg) .
- Analytical Limits : GC-FID achieves detection limits of 0.1 ppm for DEG in pharmaceuticals, meeting USP criteria .
- Thermophysical Properties : DEG’s density in carbitol mixtures ranges from 0.98–1.02 g/cm³ at 288–318 K, critical for solvent system design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
